1H-Indazol-5-amine, 4-bromo-
Description
BenchChem offers high-quality 1H-Indazol-5-amine, 4-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazol-5-amine, 4-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWVKLDTHDZHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Amino-4-Bromoindazole: A Strategic Scaffold for Kinase Inhibitor Design
[1][3][4]
Executive Summary
In the landscape of heterocyclic building blocks, 5-amino-4-bromoindazole (CAS: 1781483-33-7 ) represents a high-value "privileged scaffold."[1][2][3][4] Unlike its more common isomers (e.g., 5-amino-6-bromoindazole), the 4-bromo-5-amino substitution pattern offers a unique steric and electronic profile.[1][2][3][4] The C4-bromine atom sits in the "bay region" of the fused ring system, providing a vector for orthogonal functionalization that is critical for optimizing selectivity in ATP-competitive kinase inhibitors.[1][3][4] This guide details the structural properties, validated synthetic pathways, and reactivity profiles necessary to utilize this scaffold effectively in medicinal chemistry campaigns.[3][5]
Chemical Identity & Structural Analysis[3][6][7][8][9]
Core Data
| Property | Specification |
| IUPAC Name | 4-Bromo-1H-indazol-5-amine |
| Common Name | 5-Amino-4-bromoindazole |
| CAS Number | 1781483-33-7 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| SMILES | Nc1ccc2[nH]ncc2c1Br |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200°C (dec.) |
Structural Nuances
-
Bay Region Sterics: The bromine atom at position C4 creates significant steric bulk adjacent to the N1-H and C3-H positions.[1][3][4] This "bay region" effect can lock the conformation of attached substituents, potentially reducing the entropic penalty of binding to protein targets.[3]
-
Tautomerism: Like all indazoles, the molecule exists in a tautomeric equilibrium between 1H and 2H forms.[3][5] In solution (DMSO/MeOH), the 1H-tautomer is thermodynamically favored.[3]
-
Electronic Push-Pull: The electron-donating amino group at C5 is ortho to the electron-withdrawing bromine at C4.[1][2][3] This arrangement activates the C6 position towards electrophilic attack, while the bromine itself is deactivated towards oxidative addition compared to less crowded isomers.[3]
Synthetic Pathways[1][3][5][10][11][12]
Direct bromination of 5-aminoindazole typically yields the 6-bromo or 3-bromo isomers due to electronic direction and steric accessibility.[1][2][3] Therefore, the synthesis of the 4-bromo isomer requires a regioselective "bottom-up" approach or a directed nitration strategy .[1][2][3][4]
Recommended Route: The Nitro-Reduction Strategy
This pathway ensures regiocontrol by establishing the C4-halogen bond before ring closure or by utilizing the directing effects of the indazole core on a pre-halogenated scaffold.[1][2][3]
Protocol:
-
Precursor Selection: Start with 4-bromoindazole (commercially available or synthesized from 3-bromo-2-methylaniline).[1][2][3][4]
-
Nitration: Treat with HNO₃/H₂SO₄ at 0°C. The indazole core directs electrophilic aromatic substitution to C5 and C7.[3] The C4-bromo substituent sterically hinders C3 and electronically directs ortho (to C5).[3]
-
Reduction: Selective reduction of the nitro group to the amine using Iron/Ammonium Chloride or catalytic hydrogenation (carefully controlled to avoid debromination).[3]
Figure 1: Regioselective synthesis of 5-amino-4-bromoindazole via nitration/reduction sequence.
Reactivity & Derivatization[1][3][13]
The scaffold presents three orthogonal handles for diversification, allowing for "scaffold hopping" and SAR (Structure-Activity Relationship) exploration.[3]
Reactivity Map
| Position | Functional Group | Reactivity Type | Key Considerations |
| N1 | Indazole NH | Alkylation / Arylation | Acidic proton (pKa ~14).[1][2][3][4] Reacts with alkyl halides (Cs₂CO₃) or aryl halides (Chan-Lam coupling).[3][4] Protection (e.g., THP, SEM) is often required before C4/C5 manipulation.[3] |
| C5 | Primary Amine | Nucleophile | Standard amide coupling, reductive amination, or Buchwald-Hartwig coupling.[1][2][3] Highly reactive. |
| C4 | Aryl Bromide | Electrophile | Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[1][2][3] Sterically Hindered: Requires active catalysts (e.g., Pd(dppf)Cl₂, SPhos) and elevated temperatures.[3] |
Orthogonal Functionalization Workflow
To avoid side reactions, a specific order of operations is recommended:
-
N1-Protection: Protect the indazole nitrogen (e.g., THP or SEM) to prevent catalyst poisoning or N-arylation.[1][3]
-
C5-Derivatization: Functionalize the amine (e.g., amide formation).[3] The amine is more nucleophilic than the protected ring nitrogens.[3]
-
C4-Coupling: Perform Palladium-catalyzed cross-coupling at the hindered C4-bromide.[1][2][3] This is usually the most difficult step and is best saved for last or performed on a robust intermediate.[3]
Figure 2: Orthogonal reactivity logic for library generation.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
Indazoles are classic bioisosteres for the purine ring of ATP.[3]
-
Binding Mode: The indazole N1-H and N2 serve as hydrogen bond donor/acceptor pairs to the kinase "hinge" region.[1][2][3][4]
-
Role of C4-Br: The 4-position points towards the "gatekeeper" residue or the solvent front, depending on the specific kinase.[1][3] Replacing the bromine with a solubilizing group or a hydrophobic moiety can dramatically alter selectivity.[3]
-
Role of C5-NH2: This group often projects into the ribose-binding pocket, allowing for the attachment of solubilizing tails or fragments that interact with the DFG motif.[1][3]
Case Study Relevance
While specific drugs utilizing the exact 5-amino-4-bromo core are proprietary or in early discovery, structurally similar analogues (e.g., Linifanib, Axitinib) utilize the indazole or related fused-ring systems.[1][3] The 4-bromo variant is particularly useful for Fragment-Based Drug Discovery (FBDD) where the bromine serves as a synthetic handle to "grow" the fragment.[1][2][3]
Handling & Safety Protocols
Hazard Classification: Irritant (Skin, Eye, Respiratory).[3] Signal Word: Warning.
Standard Operating Procedure (SOP)
References
-
BLD Pharm. (n.d.).[3] 4-Bromo-1H-indazol-5-amine Product Page. Retrieved from
-
National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for substituted Indazoles. Retrieved from
-
ChemRxiv. (2024).[3][6] Practical Synthesis of Halogenated Indazole Intermediates. Retrieved from
-
Sigma-Aldrich. (n.d.).[1][3] Indazole Building Blocks for Medicinal Chemistry. Retrieved from
Sources
- 1. 1891120-48-1|5-Bromo-1H-indazol-4-amine|BLD Pharm [bldpharm.com]
- 2. 885518-53-6|4-Bromo-1H-indazol-6-amine|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 1360928-41-1|6-Bromo-1H-indazol-5-amine|BLD Pharm [bldpharm.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
4-bromo-1H-indazol-5-amine molecular weight and formula
This technical monograph provides an in-depth analysis of 4-bromo-1H-indazol-5-amine , a critical heterocyclic intermediate used in the design of kinase inhibitors (e.g., HPK1 inhibitors) and other small-molecule therapeutics.
Executive Summary
4-Bromo-1H-indazol-5-amine is a disubstituted indazole scaffold characterized by a bromine atom at the C4 position and a primary amino group at the C5 position. This specific substitution pattern is highly valued in medicinal chemistry because the C4-halogen provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce steric bulk or hydrophobic groups into the "bay" region of the kinase binding pocket, while the C5-amine serves as a pivotal hydrogen bond donor/acceptor or an attachment point for solubilizing tails.
Physicochemical Profile
The following data establishes the baseline identity of the compound for analytical verification.
| Property | Value | Notes |
| Chemical Name | 4-Bromo-1H-indazol-5-amine | IUPAC |
| CAS Number | 1781483-33-7 | Primary Identifier |
| Molecular Formula | C₇H₆BrN₃ | |
| Molecular Weight | 212.05 g/mol | Average Mass |
| Exact Mass | 210.9745 | Monoisotopic (⁷⁹Br) |
| SMILES | Nc1ccc2[nH]ncc2c1Br | Canonical |
| Appearance | Off-white to pale yellow solid | Typical for amino-indazoles |
| Solubility | DMSO, DMF, Methanol | Low solubility in water |
| pKa (Calc) | ~3.5 (Indazole N), ~2.5 (Aniline N) | Electron-withdrawing Br lowers pKa |
Synthetic Pathways & Experimental Protocols
The synthesis of 4-bromo-1H-indazol-5-amine is non-trivial due to the electronic directing effects on the indazole core. Direct bromination of 5-aminoindazole often yields a mixture of C4 and C6 isomers. Therefore, the most reliable route involves the nitration of 4-bromoindazole followed by selective reduction.
Route: Nitration-Reduction Sequence
This protocol ensures regiochemical integrity by establishing the C4-bromo substituent before introducing the nitrogen functionality at C5.
Step 1: Preparation of 4-Bromo-5-nitro-1H-indazole
-
Principle: Electrophilic aromatic substitution (Nitration). The pyrazole ring of indazole is electron-rich, but under strong acidic conditions (protonation of N), the benzene ring becomes the nucleophile. The C4-bromo substituent directs the incoming nitro group to the ortho position (C5) due to a combination of electronic activation (weak) and the inherent reactivity of the indazole 5-position.
-
Reagents: 4-Bromo-1H-indazole (Starting Material), Fuming Nitric Acid (
), Sulfuric Acid ( ). -
Protocol:
-
Dissolve 4-bromo-1H-indazole (1.0 eq) in concentrated
at 0°C. -
Dropwise add fuming
(1.1 eq) while maintaining internal temperature <10°C. -
Allow to warm to room temperature and stir for 2–4 hours (Monitor by LC-MS for consumption of SM).
-
Quench: Pour the reaction mixture slowly onto crushed ice/water.
-
Isolation: Filter the resulting yellow precipitate. Wash with water until filtrate is neutral. Dry under vacuum.
-
Yield: Typically 70–85%.
-
Step 2: Selective Reduction to 4-Bromo-1H-indazol-5-amine
-
Principle: Chemoselective reduction of the nitro group to an aniline without debrominating the C4 position. Catalytic hydrogenation (
) poses a risk of hydrogenolysis (removing the Br). Therefore, a dissolving metal reduction (Fe) or Stannous Chloride ( ) is preferred. -
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water ( ). -
Protocol:
-
Suspend 4-bromo-5-nitro-1H-indazole (1.0 eq) in a mixture of EtOH:Water (4:1).
-
Add
(5.0 eq) and Iron powder (5.0 eq). -
Heat to reflux (approx. 80°C) with vigorous stirring for 2–6 hours.
-
Monitor: TLC or LC-MS should show conversion of the nitro peak (M+H ~242) to the amine peak (M+H ~212).
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate. Partition between Ethyl Acetate and saturated
. -
Dry organic layer over
, filter, and concentrate.[1] -
Purification: Recrystallization from EtOH/Heptane or flash chromatography (DCM/MeOH).
-
Synthetic Logic Visualization
Caption: Step-wise synthesis of 4-bromo-1H-indazol-5-amine highlighting regiochemical control points.
Structural Biology & Medicinal Chemistry Applications[3]
Scaffold Utility
The 4-bromo-1H-indazol-5-amine motif is a privileged substructure in kinase inhibitor discovery, particularly for Hematopoietic Progenitor Kinase 1 (HPK1) and Fibroblast Growth Factor Receptor (FGFR) inhibitors.
-
The "Bay" Region (C4 Position):
-
The bromine atom at C4 is sterically significant. In many kinase active sites, the C4 position faces the "gatekeeper" residue or the solvent front.
-
Synthetic Handle: The C4-Br allows for late-stage diversification via Suzuki couplings to introduce aryl or heteroaryl rings that can engage hydrophobic pockets unavailable to unsubstituted indazoles.
-
-
The H-Bond Network (C5-Amine):
-
The C5-amino group often acts as a critical hydrogen bond donor to the hinge region of the kinase ATP-binding site.
-
Derivatization of this amine (e.g., amide formation) can tune the electronic properties of the indazole core, affecting the pKa of the N1/N2 tautomeric system.
-
Analytical Characterization (Expected)
-
¹H NMR (DMSO-d₆):
-
Indazole C3-H: Singlet, ~8.0–8.2 ppm.
-
Aromatic C6-H/C7-H: Two doublets (ortho coupling) around 6.8–7.5 ppm.
-
Amine (
): Broad singlet, exchangeable with , ~4.5–5.5 ppm. -
Indazole NH: Broad singlet, >12 ppm.
-
-
Mass Spectrometry:
-
Characteristic isotopic pattern for Bromine (1:1 ratio of M and M+2 peaks at 212 and 214 m/z).
-
Safety & Handling
-
Hazards: As an amino-halogenated aromatic, the compound should be treated as potentially toxic if swallowed and a skin/eye irritant .
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (halides can undergo photolytic degradation).
-
Disposal: Halogenated organic waste streams.
References
-
BLD Pharm. (n.d.). 4-Bromo-1H-indazol-5-amine Product Page. Retrieved from
-
Wu, H., et al. (2020). Indazole compounds and uses thereof. U.S. Patent No. 10,745,388.[2] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 132472398 (Related Indazoles). Retrieved from
Sources
1H-Indazol-5-amine, 4-bromo- SMILES and InChI key
High-Purity Bifunctional Scaffold for Kinase Inhibitor Development [1]
Executive Summary
4-Bromo-1H-indazol-5-amine (CAS: 1190313-90-2, isomer specific) represents a critical "orthogonal" intermediate in medicinal chemistry.[1] Unlike its mono-functionalized analogs, this scaffold offers two distinct, chemically differentiable handles: an aryl bromide at position C4 and a primary amine at position C5.[1] This specific substitution pattern allows for the sequential construction of complex pharmacophores, particularly in the development of Fibroblast Growth Factor Receptor (FGFR) and Rho-associated protein kinase (ROCK) inhibitors.[1] This guide details the structural identity, validated synthetic pathways, and strategic applications of this high-value intermediate.[1]
Chemical Identity & Structural Data[1][2][3][4][5]
The precise identification of halogenated indazoles is critical due to the prevalence of regioisomers (e.g., 5-bromo-4-amine vs. 4-bromo-5-amine).[1] The data below corresponds strictly to the 4-bromo-5-amino isomer.
| Parameter | Technical Specification |
| Chemical Name | 4-Bromo-1H-indazol-5-amine |
| IUPAC Name | 4-bromo-1H-indazol-5-amine |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Exact Mass | 210.9745 |
| Canonical SMILES | Nc1ccc2[nH]ncc2c1Br |
| Isomeric SMILES | Nc1ccc2[nH]ncc2c1Br |
| InChI String | InChI=1S/C7H6BrN3/c8-6-5(9)1-2-7-4(6)3-10-11-7/h1-3H,9H2,(H,10,11) |
| InChI Key | PXJMXJKYQYJJKK-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |
Note on Regioisomerism: Researchers must verify the ¹H-NMR coupling constants. The C6 and C7 protons in this isomer typically display an ortho-coupling (~8-9 Hz), whereas 4,6-disubstituted isomers would show meta-coupling (~2 Hz).[1]
Validated Synthetic Methodology
While electrophilic halogenation of 1H-indazol-5-amine is possible, it often suffers from poor regioselectivity (favoring C3 or C7).[1] The most robust, self-validating protocol utilizes a de novo ring construction approach starting from a substituted benzaldehyde.[1] This route ensures the bromine is locked at the C4 position prior to ring closure.[1]
Mechanistic Pathway: The Fluorobenzaldehyde Route
This protocol relies on the nucleophilic aromatic substitution of fluorine by hydrazine, followed by condensation with the aldehyde to close the pyrazole ring.[1]
Step-by-Step Protocol:
-
Precursor Preparation (Nitration):
-
Indazole Cyclization:
-
Selective Reduction:
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).[1]
-
Conditions: 70°C, 2 hours.
-
Logic: Iron-mediated reduction is preferred over catalytic hydrogenation (Pd/C, H₂) to prevent debromination (hydrodehalogenation) at the C4 position.[1]
-
Final Product: 4-Bromo-1H-indazol-5-amine.[1]
-
Visualization: Synthetic Workflow
Figure 1: The stepwise construction ensures the bromine atom remains intact at C4, avoiding the regioselectivity issues of direct bromination.[1]
Medicinal Chemistry Applications
The 4-bromo-1H-indazol-5-amine scaffold is a "privileged structure" in kinase drug discovery.[1] Its utility stems from its ability to serve as a hinge-binding mimic while offering vectors for extending into the solvent-front or hydrophobic back pockets of the ATP binding site.[1]
The "Orthogonal" Strategy
The molecule allows for orthogonal functionalization , meaning the two reactive sites (Br and NH₂) can be modified independently using different chemical conditions.[1]
-
C4-Bromine (Suzuki/Buchwald Node):
-
C5-Amine (Amide/Urea Node):
-
N1-Indazole (Solubility/Binding Node):
-
The indazole NH can act as a hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of the hinge residue).[1]
-
Visualization: Scaffold Utility
Figure 2: Strategic functionalization points allow the scaffold to address multiple binding pockets simultaneously.[1]
Handling & Analytical Verification
To ensure experimental success, the purity of the intermediate must be verified before engaging in costly metal-catalyzed couplings.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is oxidation-sensitive over long periods.[1]
-
Safety: The compound is an organobromide and aromatic amine; treat as a potential sensitizer and irritant.[1]
-
Analytical Check (HPLC/MS):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22352548 (Isomer Analog).[1] Retrieved from [Link](Note: Used for structural verification of the indazole numbering system).[1]
-
Venkatesan, J., et al. (2019). Medicinal Chemistry of Neglected and Tropical Diseases: Indazole-based derivatives.[1][2] Taylor & Francis.[1] Retrieved from [Link]
-
Google Patents (2020). CN111269183A - Synthesis method of bromo-imidazole/indazole derivatives.[1] Retrieved from
Sources
Navigating the Maze of Isomers: A Technical Guide to Sourcing Bromo-Indazol-Amines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel therapeutic agents frequently leads researchers down complex synthetic pathways, where the precise identification and procurement of starting materials are paramount. This guide addresses the sourcing of bromo-indazol-amine derivatives, a class of compounds with significant potential in medicinal chemistry. However, a critical clarification must be made regarding the specific isomer, 4-bromo-1H-indazol-5-amine , and its commonly associated CAS number, 885521-88-0 . Our extensive investigation reveals a consistent discrepancy across major chemical suppliers and databases. The CAS number 885521-88-0 is authoritatively assigned to 6-bromo-3-iodo-1H-indazole . This guide, therefore, serves a dual purpose: to illuminate this critical ambiguity and to provide a comprehensive overview of commercially available, structurally related bromo-indazol-amine isomers that are vital for research and development.
The Isomer Identity Crisis: 4-bromo-1H-indazol-5-amine vs. CAS 885521-88-0
In the landscape of chemical synthesis, the Chemical Abstracts Service (CAS) number is an unambiguous identifier. Our research indicates that the requested compound, 4-bromo-1H-indazol-5-amine, is not commercially listed under the CAS number 885521-88-0. Instead, this CAS number is consistently linked to a different molecule, 6-bromo-3-iodo-1H-indazole. This suggests either a typographical error in the initial query or a misunderstanding of the compound's registered identifier.
This distinction is not merely academic. The positional isomerism of the bromine and amine groups on the indazole ring dramatically influences the molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. Utilizing the incorrect isomer in a synthetic route would lead to unintended products and a significant loss of time and resources.
To aid researchers in navigating this challenge, we present a curated list of commercially available bromo-indazol-amine isomers, along with their correct CAS numbers and reputable suppliers. We will also provide information on the compound correctly identified by CAS 885521-88-0.
Commercial Sourcing of Key Bromo-Indazol-Amine Isomers
While the direct sourcing of 4-bromo-1H-indazol-5-amine remains elusive under the provided CAS number, several other isomers are readily available and may serve as alternative starting points or key intermediates in drug discovery programs. Below is a comparative table of prominent suppliers for related compounds.
| Compound Name | CAS Number | Supplier(s) | Purity | Available Quantities |
| 5-Bromo-1H-indazol-4-amine | 1891120-48-1 | BLD Pharm, Dana Bioscience | ≥95% | 1g, 5g, bulk inquiries |
| 6-Bromo-1H-indazol-5-amine | 1360928-41-1 | ChemScene | ≥98% | 250mg, 1g, 5g, bulk inquiries |
| 7-Bromo-1H-indazol-5-amine | 953411-10-4 | BLD Pharm, AbacipharmTech | ≥98% | 250mg, 1g, 5g, bulk inquiries |
| 3-Bromo-1H-indazol-5-amine | 478837-59-1 | PubChem lists several vendors | Varies | mg to g scale |
| 6-Bromo-3-iodo-1H-indazole | 885521-88-0 | BLD Pharm, ChemScene | ≥98% | 250mg, 1g, 5g, bulk inquiries |
Note: Purity levels and available quantities are subject to change and should be confirmed with the respective supplier at the time of inquiry.
Supplier Landscape and Due Diligence
The selection of a chemical supplier is a critical decision that can impact the timeline and success of a research project. Our analysis of the market for bromo-indazol-amine isomers reveals a landscape of both large, well-established suppliers and smaller, more specialized companies.
Key Considerations for Supplier Selection:
-
Purity and Analytical Data: Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. This document should provide detailed information on the compound's identity and purity, as determined by methods such as NMR, HPLC, and mass spectrometry.
-
Consistency and Scalability: For drug development programs, it is crucial to select a supplier who can provide consistent quality from small-scale research quantities to larger, pilot-scale batches.
-
Documentation and Regulatory Support: Reputable suppliers will provide comprehensive Safety Data Sheets (SDS) and may be able to offer additional regulatory support for later-stage development.
-
Customer and Technical Support: The ability to communicate with knowledgeable technical staff can be invaluable for troubleshooting and ensuring the material meets your specific experimental needs.
Experimental Workflow: A Logic Diagram for Procurement
The following diagram outlines a logical workflow for the procurement of a specific bromo-indazol-amine isomer, emphasizing the necessary steps for verification and quality assurance.
Conclusion and Recommendations
The successful synthesis of novel drug candidates hinges on the accuracy of the starting materials. This guide has highlighted a critical discrepancy between the chemical name 4-bromo-1H-indazol-5-amine and the CAS number 885521-88-0 . We have established that the latter is correctly assigned to 6-bromo-3-iodo-1H-indazole .
For researchers seeking bromo-indazol-amine building blocks, we recommend the following course of action:
-
Verify the Target Isomer: Double-check internal documentation and synthetic plans to confirm the exact positional isomer required for your research.
-
Use Correct Identifiers: When searching for and ordering chemicals, always use the correct CAS number in conjunction with the chemical name to avoid ambiguity.
-
Consult Supplier Documentation: Thoroughly review all technical documentation provided by the supplier, including the CoA and SDS, before use.
By adhering to these principles of due diligence, researchers can navigate the complexities of chemical sourcing and ensure the integrity and success of their drug discovery efforts.
References
This guide was compiled using information from various chemical supplier catalogs and public chemical databases. For further information on specific compounds, please refer to the suppliers' websites.
4-bromo-1H-indazol-5-amine solubility in DMSO and methanol
An In-Depth Technical Guide to the Solubility of 4-bromo-1H-indazol-5-amine in DMSO and Methanol
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of 4-bromo-1H-indazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Recognizing the critical role of solubility in experimental design, high-throughput screening, and formulation development, this document details the theoretical and practical aspects of its dissolution in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol (MeOH). While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related molecules, fundamental chemical principles, and established analytical methodologies. It offers researchers and drug development professionals a robust framework for understanding, predicting, and experimentally determining the solubility of 4-bromo-1H-indazol-5-amine, ensuring data integrity and the successful progression of research objectives.
Introduction: The Critical Role of Solubility in Drug Discovery
4-bromo-1H-indazol-5-amine is a substituted indazole, a class of bicyclic heteroaromatic compounds that are privileged structures in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The successful evaluation of such compounds in biological assays is fundamentally dependent on their ability to be dissolved and remain stable in a solvent vehicle. Poor solubility can lead to inaccurate assay results, underestimated potency, and significant challenges in formulation for in vivo studies.
Dimethyl sulfoxide (DMSO) is a universal solvent in drug discovery, prized for its ability to dissolve a vast array of both polar and nonpolar compounds.[1][2] Methanol, a polar protic solvent, is also frequently used in synthetic chemistry for reactions, purification, and analysis.[3] A thorough understanding of a compound's solubility in these solvents is therefore not merely a technical detail but a cornerstone of reliable and reproducible research. This guide provides the foundational knowledge and actionable protocols to master this essential parameter for 4-bromo-1H-indazol-5-amine.
Physicochemical Profile of 4-bromo-1H-indazol-5-amine
To understand solubility, one must first understand the molecule itself. The physicochemical properties of 4-bromo-1H-indazol-5-amine dictate its interactions with different solvents. The structure features a polar indazole ring system with two nitrogen atoms and an amine group, which can act as hydrogen bond donors and acceptors. This is contrasted by the relatively nonpolar bromo-substituted benzene ring.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [4][5] |
| Molecular Weight | 212.05 g/mol | [4][5] |
| Structure | ||
| Hydrogen Bond Donors | 2 | [4][6] |
| Hydrogen Bond Acceptors | 2 | [4][6] |
| Computed logP | 1.9 | [4][7] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [4][6] |
Note: Properties are computed and may vary slightly between different sources. The logP value suggests moderate lipophilicity.
Solubility in Dimethyl Sulfoxide (DMSO)
Theoretical Considerations: A Universal Solvent
DMSO ((CH₃)₂SO) is a highly polar aprotic solvent. Its efficacy stems from a strong dipole moment and its ability to act as an excellent hydrogen bond acceptor via the sulfoxide oxygen. It cannot, however, act as a hydrogen bond donor. This allows it to effectively solvate cations and disrupt the crystal lattice energy of solid compounds by surrounding individual molecules.[2][8] For 4-bromo-1H-indazol-5-amine, the polar amine (-NH₂) and indazole (-NH) groups can interact favorably with the DMSO sulfoxide group, promoting dissolution.
Quantitative Solubility Data
| Compound | Solvent System | Solubility (at Room Temp.) | Source |
| 4-Bromo-1H-indazole (related) | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL (25.38 mM) | [9] |
| 4-bromo-1H-indazol-5-amine | 100% DMSO | Predicted to be high; requires experimental verification | N/A |
Solubility in Methanol (MeOH)
Theoretical Considerations: A Polar Protic Solvent
Methanol (CH₃OH) is a polar protic solvent, meaning it can both donate and accept hydrogen bonds through its hydroxyl group.[12] This property allows it to form strong intermolecular hydrogen bonds with solutes that have H-bond donor and acceptor sites. The amine and indazole moieties of 4-bromo-1H-indazol-5-amine provide these exact sites, suggesting a favorable interaction with methanol. However, the energy required to break methanol's own extensive hydrogen-bonding network to create a cavity for the solute molecule must also be considered. While some bromo-indazole derivatives are noted to be slurried or used in reaction mixtures with methanol, this does not confirm high solubility.[13]
Comparative Analysis: DMSO vs. Methanol
Generally, DMSO is a stronger solvent for diverse organic molecules than methanol, largely due to its high polarity and ability to disrupt crystal lattices without the energetic penalty of breaking up a strong solvent-solvent hydrogen bonding network.[1] It is anticipated that 4-bromo-1H-indazol-5-amine will be more soluble in DMSO than in methanol. Experimental verification is essential.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[14][15] This protocol is designed to be a self-validating system by ensuring equilibrium is reached and measurements are reproducible.
Rationale
This method establishes a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate and thermodynamically relevant solubility value.[16] Incubation for 24-72 hours is critical to ensure this equilibrium is achieved, avoiding the misleadingly high values that can result from metastable supersaturated solutions.[15] Centrifugation separates the solid from the saturated supernatant, which is then carefully diluted for accurate quantification by a suitable analytical method like HPLC-UV.
Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Vials:
-
Accurately weigh approximately 5-10 mg of 4-bromo-1H-indazol-5-amine into at least three separate 2 mL glass vials for each solvent to be tested (e.g., 3 for DMSO, 3 for methanol). The use of excess solid is crucial to ensure saturation.
-
Record the exact weight of the compound in each vial.
-
-
Solvent Addition:
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the selected solvent (anhydrous DMSO or methanol) to each vial.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.
-
Causality Check: This step is critical to ensure that no solid particulates are carried over into the sample for analysis, which would artificially inflate the measured concentration.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from the top of the solution, being extremely careful not to disturb the solid pellet.
-
Perform an accurate serial dilution of the supernatant with a suitable mobile phase or solvent compatible with your analytical method. The dilution factor should be chosen to bring the final concentration within the linear range of a pre-established calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method.
-
Prepare a calibration curve using known concentrations of 4-bromo-1H-indazol-5-amine.
-
Determine the concentration of the diluted sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in mg/mL and mM.
-
Report the average and standard deviation of the triplicate measurements.
-
Molecular Interactions and Solubility Principles
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, specifically the change in Gibbs free energy (ΔG = ΔH – TΔS).[18] Dissolution is favored when ΔG is negative. This involves two main steps:
-
Overcoming Crystal Lattice Energy (ΔH_lattice): Energy is required to break the intermolecular forces holding the solid compound together. This is an endothermic process.
-
Solvation (ΔH_solvation): Energy is released when solvent molecules surround and interact with the solute molecules. This is an exothermic process.
The overall enthalpy of dissolution is the sum of these two processes.
Caption: Solute-solvent interactions governing solubility.
-
In DMSO: The strong dipole and H-bond accepting nature of DMSO lead to a highly favorable solvation energy that can effectively overcome the crystal lattice energy of many organic compounds.
-
In Methanol: Methanol can form hydrogen bonds with both the donor and acceptor sites on the solute. However, the energy released upon solvation must also compete with the strong existing hydrogen bonds between methanol molecules themselves.
Conclusion
While a definitive, published solubility value for 4-bromo-1H-indazol-5-amine in DMSO and methanol remains to be established, this guide provides a comprehensive framework for its rational assessment. Based on its physicochemical properties and the nature of the solvents, it is predicted to have high solubility in DMSO and moderate to good solubility in methanol. This guide equips the researcher with the theoretical understanding and a detailed, robust experimental protocol (the shake-flask method) to determine these critical parameters with high confidence. Accurate solubility determination is an indispensable step in early-stage drug discovery, preventing costly errors and ensuring the generation of reliable biological data.
References
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
PubChem. (n.d.). 6-Bromo-1H-indazol-4-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanol. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 11: Thermodynamics of Solubility. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility prediction of drugs in methanol + water mixtures using minimum number of data points: Comparison of various models. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
-
Biotage. (2023). What is the purpose of methanol in an extraction method?. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-1H-indazol-5-amine. Retrieved from [Link]
-
Pro-Active. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Food Research. (2023). Effect of methanol solvent concentration on the extraction of bioactive compounds using ultrasonic-assisted extraction (UAE) from Spirulina platensis. Retrieved from [Link]
-
Britannica. (2026). Methanol. Retrieved from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. Methanol - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. 6-Bromo-1H-indazol-4-amine | C7H6BrN3 | CID 24728063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-bromo-1H-indazol-5-amine | C7H6BrN3 | CID 22567393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. ajrconline.org [ajrconline.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Solubility - Wikipedia [en.wikipedia.org]
4-Bromo-5-Aminoindazole: A Linchpin Scaffold for Kinase Inhibitor Discovery
[1][2]
CAS: 1781483-33-7 Molecular Formula: C7H6BrN3 Molecular Weight: 212.05 g/mol [1][2][3][4]
Executive Summary
In the landscape of kinase inhibitor design, 4-bromo-5-aminoindazole represents a "privileged" yet underutilized building block.[1][2] Unlike its more common isomer, 5-aminoindazole, the incorporation of a bromine atom at the C4 position—ortho to the amine—unlocks a unique vector for structure-activity relationship (SAR) exploration. This specific substitution pattern allows medicinal chemists to access sterically demanding pockets within the ATP-binding site (e.g., the gatekeeper region) or to cyclize the core into tricyclic systems such as imidazo[4,5-e]indazoles.
This technical guide provides a rigorous analysis of the chemical utility, synthesis, and handling of 4-bromo-5-aminoindazole, focusing on its application in high-value drug discovery campaigns.[1][2]
Structural Utility & Pharmacophore Mapping
The 4-bromo-5-aminoindazole scaffold offers three distinct vectors for diversification, making it an ideal core for fragment-based drug discovery (FBDD) and library generation.[1][2]
| Vector | Position | Chemical Utility | Medicinal Value |
| Vector A | C4-Bromine | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira | Access to the "gatekeeper" residue or solvent-exposed regions in kinases.[1][2] |
| Vector B | C5-Amine | Amide coupling, Reductive amination, Urea formation | Primary H-bond donor interaction with the hinge region (e.g., Glu/Leu backbone). |
| Vector C | N1-Nitrogen | Alkylation, Arylation, THP Protection | Solubilizing tails or targeting the ribose-binding pocket.[2] |
The "Ortho-Effect" Advantage
The presence of the bromine at C4 exerts a steric influence that forces substituents at C5 out of planarity. This is critical for disrupting
Synthetic Access & Reactivity Logic
The synthesis and functionalization of this building block require careful regiocontrol, particularly regarding the N1 vs. N2 tautomerism and the chemoselective reduction of the nitro precursor.
Workflow Visualization
The following diagram outlines the critical pathways for synthesizing and utilizing the scaffold.
Caption: Synthetic flow from nitro-precursor to divergent medicinal chemistry targets.
Technical Protocols
Protocol A: Chemoselective Reduction of 4-Bromo-5-nitroindazole
Objective: Reduce the nitro group to an amine without removing the bromine atom (de-halogenation).[1][2] Critical Causality: Catalytic hydrogenation (H₂/Pd-C) is contraindicated as it frequently leads to hydrodebromination.[2] We utilize Iron (Fe) or Tin(II) Chloride (SnCl₂) for chemoselectivity.
Materials:
-
Iron powder (5.0 eq, <10 micron particle size preferred)
-
Ammonium Chloride (NH₄Cl) (5.0 eq)
-
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, suspend 4-bromo-5-nitroindazole in Ethanol/Water (4:1).
-
Activation: Add NH₄Cl and Iron powder. The NH₄Cl acts as an electrolyte and mild proton source, preventing the formation of azo-dimers.
-
Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring. Monitor by LC-MS (Target M+H = 212/214).[2] Reaction typically completes in 2–4 hours.
-
Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in EtOAc and wash with saturated NaHCO₃. Dry over Na₂SO₄ and concentrate to yield the off-white solid.[1][2]
Protocol B: Regioselective N1-Alkylation
Objective: Install a solubilizing group at N1 while minimizing N2-alkylation.[1][2] Mechanism: The N1-anion is thermodynamically more stable, but N2 is often kinetically favored due to the "lone pair effect" and steric clearance at N1.
Methodology:
-
Base Selection: Use Cs₂CO₃ in DMF or NaH in THF.
-
Temperature Control: Perform the deprotonation at 0°C, then add the alkyl halide. Allow to warm slowly to RT.
-
Validation: Use 2D NMR (NOESY) to confirm regiochemistry. An NOE cross-peak between the N1-alkyl protons and the C7-H proton confirms N1 substitution.[1][2] N2 substitution will show an NOE with C3-H.[2]
Medicinal Chemistry Applications: Kinase Inhibition[1][2][5][6][7][8]
The 4-bromo-5-aminoindazole scaffold is particularly relevant for targeting Serine/Threonine kinases such as ROCK1/2 (Rho-associated protein kinase) and PDK1 .[1][2]
Case Study: Designing a ROCK Inhibitor
Inhibitors of ROCK often require a hinge-binding motif (the indazole N1-H/N2) and a linker extending into the solvent-exposed region.[1][2]
-
Hinge Interaction: The indazole core mimics the adenine ring of ATP.
-
Linker Attachment (C5): The C5-amine is acylated with a rigid linker (e.g., a substituted benzamide).
-
Selectivity Vector (C4): The C4-bromine can be coupled via Suzuki reaction to a pyridine or pyrazole ring. This extension targets the hydrophobic back-pocket, often improving selectivity against the homologous kinase PKA.
Data Summary: Impact of C4-Substitution
| Compound | C4-Substituent | C5-Substituent | ROCK2 IC₅₀ (nM) | Selectivity (vs PKA) |
|---|---|---|---|---|
| Ref 1 | H | Benzamide | 120 | 5x |
| Ref 2 | Bromo | Benzamide | 45 | 12x |
| Ref 3 | Pyridin-4-yl | Benzamide | 8 | >100x |[1][2]
Note: Data represents idealized SAR trends observed in indazole kinase programs.
References
-
Synthesis of Indazole Precursors: Organic Syntheses, Coll. Vol. 3, p.660 (1955); Vol. 28, p.59 (1948).
-
Regioselectivity in Indazole Alkylation: Journal of Organic Chemistry, 2021, 86, 15, 10303–10319. "Regioselective N-Alkylation of Indazoles."
-
Kinase Inhibitor Design (ROCK): Journal of Medicinal Chemistry, 2008, 51, 21, 6642–6645. "Discovery of Indazole-Based Rho-Kinase Inhibitors."
-
Chemoselective Nitro Reduction: Tetrahedron Letters, 2005, 46, 2865. "Reduction of nitroarenes using hydrazine hydrate."
-
Commercial Availability & CAS Verification: BLD Pharm / Sigma-Aldrich Catalog Entry for CAS 1781483-33-7.[1][2] (Note: Link directs to related isomer for structure comparison; specific CAS 1781483-33-7 is vendor-specific).[1][2]
Technical Deep Dive: Physicochemical Profiling of 4-Bromo-1H-indazol-5-amine
Executive Summary & Structural Logic
The compound 4-bromo-1H-indazol-5-amine represents a critical scaffold in kinase inhibitor development (e.g., targeting Rho kinase or specific tyrosine kinases). Its physicochemical behavior is governed by the interplay between the amphoteric indazole core and the sterically crowded, electron-deficient aniline moiety.
Understanding the ionization constants (pKa) of this molecule is not merely a data-logging exercise; it is the foundation for optimizing solubility , membrane permeability , and ligand-protein binding interactions .
The Structural Argument
The molecule features three potential ionization sites. However, under physiological and standard laboratory conditions (pH 1–14), two events dominate:
-
Basic Ionization (pKa₁): Protonation of the exocyclic 5-amino group.
-
Acidic Ionization (pKa₂): Deprotonation of the pyrrole-like N1 nitrogen.
The 4-bromo substituent exerts a profound "Ortho Effect"—a combination of steric hindrance and inductive electron withdrawal (-I)—which significantly suppresses the basicity of the adjacent 5-amino group compared to the parent 5-aminoindazole.
Predicted & Estimated pKa Values
As direct experimental literature for this specific intermediate is sparse, the following values are derived from consensus chemical logic, Hammett substituent constants, and validated analog data (e.g., 2-bromoaniline and 5-aminoindazole).
| Ionization Event | Functional Group | Estimated pKa | Electronic Driver |
| pKa₁ (Base) | 5-Amino (-NH₃⁺ | 2.4 – 2.8 | Strong -I effect of 4-Br; steric inhibition of resonance. |
| pKa₂ (Acid) | Indazole N1-H (N-H | 12.5 – 13.2 | Inductive stabilization of the anion by Br and the pyrazole ring. |
| pKa (Secondary) | Indazole N2 (Pyridine-like) | < 0.5 | Negligible basicity due to electron deficiency. |
Critical Insight: At physiological pH (7.4), the molecule exists almost exclusively in its neutral (uncharged) state . This has immediate implications for solubility (likely < 50 µg/mL without cosolvents) and high passive permeability (LogD ≈ LogP).
Ionization Equilibria Visualization
The following diagram illustrates the protonation states across the pH scale. Note that the Cation species is only stable in highly acidic media (pH < 2).
Experimental Determination Protocols
Given the low pKa₁ (approx. 2.6) and low aqueous solubility of the neutral species, standard potentiometric titration is often prone to error (electrode drift/precipitation). The Self-Validating System recommended here is UV-Metric Titration (Spectrophotometric) using the "Cosolvent Extrapolation" method.
Method: UV-Metric Titration (The Gold Standard)
Why this method? Potentiometry struggles when the compound precipitates near the pKa or when the pKa is < 3. UV-metric titration detects ionization changes via chromophore shifts (spectral shift of the indazole/aniline system) at concentrations low enough to avoid precipitation.
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 1 mg of 4-bromo-1H-indazol-5-amine in 10 mL Methanol (Stock A).
-
Reasoning: Methanol ensures complete dissolution before dilution.
-
-
Sample Preparation (The D-PAS Method):
-
Prepare a titration vessel with 20 mL of 0.15 M KCl (ionic strength adjuster).
-
Inject 10-50 µL of Stock A. Final concentration should be ~10–50 µM.
-
Check: Ensure absorbance at
is between 0.5 and 1.0 AU.
-
-
Titration Loop (Acid to Base):
-
Acidify to pH 1.5 using 0.5 M HCl.
-
Titrate with 0.5 M KOH standardized base.
-
Data Capture: Record UV-Vis spectrum (200–400 nm) at every 0.2 pH increment.
-
-
Data Analysis (Multi-wavelength):
-
Use the Beer-Lambert law extended for equilibria:
-
Plot Absorbance vs. pH at the wavelength of maximum shift (likely 280–320 nm).
-
The inflection point is the pKa.
-
Validation Diagram: UV-Metric Workflow
Implications for Drug Development[1][2]
Solubility & Formulation
Since the pKa₁ is ~2.6, the molecule will not form a stable salt with weak acids (e.g., acetic acid, pKa 4.76) because the
-
Recommendation: Use strong acids (HCl, Methanesulfonic acid) to form salts (e.g., Hydrochloride or Mesylate) to ensure ionization and solubility during formulation.
-
Physiological State: At intestinal pH (6.5), the drug is 99.9% neutral. This suggests Dissolution Rate Limited (BCS Class II) absorption. Micronization or amorphous solid dispersions (ASD) may be required.
Chemical Reactivity
The low basicity of the amine indicates it is a poor nucleophile .
-
Synthesis Tip: When coupling this amine in amide bond formation, standard coupling reagents (EDC/NHS) may fail. Use high-activity acyl chlorides or activate the amine with strong bases (NaH) for SNAr reactions.
References
-
PubChem. Compound Summary: 5-Aminoindazole.[1][2][3] National Library of Medicine (US). Accessed Oct 2023. Link[2]
- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Foundational text for aniline/heterocycle pKa values).
-
Box, K. J., & Comer, J. E. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 2008. Link
-
Sigma-Aldrich. 4-Bromo-1H-indazole Product Specification. (Used for analog comparison data). Link
-
Reijenga, J., et al. The determination of pKa values by capillary electrophoresis. Journal of Chromatography A, 2013. (Alternative high-throughput method).[4] Link
Sources
- 1. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Aminoindazole hydrochloride | C7H8ClN3 | CID 21122896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromoindazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Arylindazoles in Medicinal Chemistry
The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous pharmacologically active compounds.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indazole core is therefore of paramount importance in drug discovery and development. Among the various positions on the indazole ring, the C4-position offers a key vector for structural diversification, influencing the molecule's overall shape and interaction with biological targets.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species offers mild reaction conditions, broad functional group tolerance, and generally high yields, making it an indispensable tool in modern organic synthesis.[3] For the synthesis of 4-arylindazoles, the Suzuki-Miyaura coupling of 4-bromoindazoles with various arylboronic acids is a highly effective and strategic approach.[2]
This guide provides a comprehensive overview of the critical parameters and experimental protocols for successfully conducting the Suzuki-Miyaura coupling of 4-bromoindazoles. It is designed to equip researchers with both the theoretical understanding and practical knowledge required to optimize this key transformation.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing any catalytic reaction. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 4-bromoindazole to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation can vary, but it results in a diarylpalladium(II) complex.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond of the 4-arylindazole product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters for 4-Bromoindazoles
The success of the Suzuki-Miyaura coupling of 4-bromoindazoles is highly dependent on the careful selection of several key reaction parameters. The interplay between the catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.
The Challenge of the Indazole N-H Group
Unprotected indazoles possess a relatively acidic N-H proton. Under the basic conditions of the Suzuki-Miyaura reaction, this proton can be abstracted, leading to the formation of an indazolyl anion. This anion can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle dimeric palladium species, thereby slowing down or even halting the catalytic cycle.[4]
To circumvent this issue, two main strategies can be employed:
-
N-Protection: The indazole nitrogen can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Ts), or tetrahydropyranyl (THP) group. This prevents the formation of the inhibitory anion and often leads to more consistent and higher yields. However, this introduces additional steps for protection and deprotection into the synthetic sequence.
-
Optimization for N-H Free Indazoles: With careful optimization of the reaction conditions, particularly the choice of base and ligand, high yields can often be achieved with N-H free 4-bromoindazoles. This approach is more atom-economical and avoids extra synthetic steps.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the ancillary ligand is critical for an efficient reaction. The ligand stabilizes the palladium catalyst, influences its reactivity, and can promote the desired steps in the catalytic cycle.
-
Palladium Precursors: A variety of Pd(0) and Pd(II) precursors can be used. Common choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable and commonly used catalyst, although sometimes less active for challenging substrates.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often an excellent choice for heteroaromatic couplings, providing high stability and good yields.[2][5][6]
-
Pd(OAc)₂ (Palladium(II) Acetate): A common Pd(II) precursor that is reduced in situ to the active Pd(0) species. It is often used in combination with a variety of phosphine ligands.
-
-
Ligands: For the coupling of heteroaryl halides like 4-bromoindazole, electron-rich and bulky phosphine ligands are often beneficial.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): Its wide bite angle and electron-rich nature make it highly effective in stabilizing the palladium center and promoting reductive elimination.
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These bulky and electron-donating ligands are often highly effective for challenging cross-couplings, including those involving heteroaryl chlorides and bromides.
-
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, and can also influence the stability of the starting materials and product.
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly used bases. Cesium carbonate is often more effective than potassium or sodium carbonate due to its higher solubility in organic solvents.
-
Phosphates (K₃PO₄): A strong base that is often very effective, particularly for couplings involving heteroaryl halides.
-
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be used, although they are generally less common for Suzuki couplings.
The strength and nature of the base should be chosen carefully to avoid decomposition of sensitive functional groups on either coupling partner.
Solvent Systems
The solvent must be capable of dissolving the reactants and the catalyst system to a sufficient extent. It should also be stable at the reaction temperature.
-
Ethereal Solvents (Dioxane, THF, DME): 1,4-Dioxane and 1,2-dimethoxyethane (DME) are excellent choices and are widely used.[2][7]
-
Aromatic Solvents (Toluene): Toluene is another common solvent, particularly for reactions run at higher temperatures.
-
Amide Solvents (DMF, DMAc): N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) can be effective but may be more difficult to remove during workup.[7]
-
Aqueous Mixtures: Often, a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is used.[2] The water helps to dissolve the inorganic base and can facilitate the transmetalation step.
Comparative Reaction Conditions for Substituted Bromoindazoles
The following table summarizes various conditions reported in the literature for the Suzuki-Miyaura coupling of substituted bromoindazoles. This data can serve as a starting point for the optimization of the coupling of 4-bromoindazoles.
| Indazole Substrate | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | PdCl₂(dppf)·DCM (5) | dppf | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 | [Gopi & Vijayakumar, 2024][2] |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ (2) | DME | 80 | 2 | 84 | [Migliorini et al., 2012][5][6] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Pd(PPh₃)₄ (10) | PPh₃ | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 (MW) | 4 | 71 | [El Kazzouli et al., 2021][3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [Khan et al., 2020][7] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromoindazole Derivative
This protocol is a representative example for the coupling of an N-protected 4-bromoindazole derivative with an arylboronic acid, based on the conditions reported by Gopi and Vijayakumar.[2]
Materials:
-
N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (1.0 equiv)
-
Arylboronic acid (3.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-bromoindazoles.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (e.g., 0.404 mmol, 1.0 equiv), the desired arylboronic acid (1.212 mmol, 3.0 equiv), potassium carbonate (1.212 mmol, 3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.020 mmol, 0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a nitrogen or argon manifold. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling with nitrogen or argon for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane and water to the reaction flask (a typical ratio is 4:1 or 5:1, e.g., 5 mL of dioxane and 1 mL of water).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: a. Allow the reaction mixture to cool to room temperature. b. Filter the mixture through a pad of Celite, washing the pad with ethyl acetate (2 x 25 mL). c. Transfer the filtrate to a separatory funnel and wash with water (25 mL) and then with brine (25 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylindazole product.
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of 4-arylindazoles from 4-bromoindazole precursors. The success of this transformation hinges on a rational selection of catalyst, ligand, base, and solvent, with particular attention paid to the potential challenges posed by the acidic N-H proton of unprotected indazoles. By understanding the mechanistic principles and carefully optimizing the reaction parameters, researchers can efficiently access a wide array of 4-arylindazoles, which are valuable building blocks for the development of new therapeutic agents. Future work in this area will likely focus on the development of even more active and versatile catalyst systems that can operate under milder conditions, with lower catalyst loadings, and with an even broader substrate scope.
References
-
El Kazzouli, S., Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6979-6989. Available from: [Link]
-
Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(37), 27083-27096. Available from: [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5723. Available from: [Link]
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378-4391. Available from: [Link]
-
Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(37), 27083-27096. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. Available from: [Link]
-
Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. Available from: [Link]
-
Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 128(33), 10694–10695. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of... Retrieved from [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: Strategic N-Protection of 4-Bromo-5-Aminoindazole for Pharmaceutical Synthesis
Abstract
4-bromo-5-aminoindazole is a critical heterocyclic building block in contemporary drug discovery, notable for its prevalence in kinase inhibitor scaffolds. Its synthetic utility is complicated by the presence of three distinct nitrogen centers: the exocyclic C5-amine and the endocyclic N1 and N2 positions of the indazole ring. Effective and regioselective protection of these nitrogen atoms is paramount for preventing unwanted side reactions and directing subsequent chemical modifications. This guide provides a comprehensive overview of strategic N-protection protocols, focusing on an orthogonal approach that enables selective manipulation of the molecule. We present detailed, field-proven methodologies for the chemoselective Boc-protection of the exocyclic amine, followed by regioselective Trityl-protection of the indazole N1 position. The rationale behind reagent selection, reaction conditions, and analytical validation is discussed in depth to equip researchers with a robust framework for their synthetic campaigns.
The Challenge: Regioselectivity in a Multi-Nitrogen System
The synthetic challenge presented by 4-bromo-5-aminoindazole lies in the differential reactivity of its three nitrogen atoms.
-
C5-Amino Group: Generally the most nucleophilic and least sterically hindered nitrogen, making it the primary target for electrophilic reagents under standard conditions.
-
Indazole N1 and N2: The indazole ring nitrogens exhibit distinct electronic and steric environments. Deprotonation with a strong base often leads to a delocalized anion, resulting in poor regioselectivity upon reaction with an electrophile.[1] However, N1 is typically the thermodynamically favored site for substitution with bulky electrophiles, while N2 alkylation can be favored under kinetic control.[2][3][4]
A successful synthetic strategy hinges on an orthogonal protection scheme , where each protecting group can be removed under specific conditions without affecting the others.[5][6][7] This allows for precise, stepwise modifications at different points of the molecule. This guide details a reliable two-step sequence: (1) selective protection of the C5-amine with a tert-Butyloxycarbonyl (Boc) group, followed by (2) protection of the indazole N1-position with a bulky Trityl (Tr) group.
Protocol I: Chemoselective N-Boc Protection of the C5-Amine
The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for the exocyclic amine due to its stability in a wide range of conditions and its clean, acid-labile deprotection.[8][9][10] The reaction with di-tert-butyl dicarbonate ((Boc)₂O) proceeds with high chemoselectivity for the more nucleophilic C5-amino group over the less reactive indazole nitrogens.[11][12]
Reaction Scheme: C5-Amine Protection
Caption: Boc protection of the C5-amino group.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-aminoindazole (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (TEA) (1.5 eq.) to the solution and stir for 5 minutes at room temperature (20-25°C). The base scavenges the acid byproduct.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) in a small amount of THF. Add this solution dropwise to the stirring reaction mixture over 15 minutes.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically a solid. Purify by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-Boc protected product.
Data Summary: N-Boc Protection
| Parameter | Condition/Value | Rationale |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that effectively dissolves both reactant and reagent. |
| Base | Triethylamine (TEA) | Scavenges the tert-butoxycarboxylic acid byproduct without promoting side reactions. |
| Reagent | (Boc)₂O (1.2 eq.) | Mild and effective Boc-transfer agent. A slight excess ensures complete conversion.[13] |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed efficiently without thermal degradation. |
| Typical Yield | >90% | High efficiency is expected for this selective transformation. |
Protocol II: Regioselective N1-Trityl Protection of the Indazole Ring
With the C5-amine protected, the next step is the regioselective protection of the indazole ring. The trityl (Tr) group, triphenylmethyl, is an excellent choice due to its steric bulk, which strongly favors substitution at the less hindered N1 position.[14] The reaction proceeds via an Sₙ1 mechanism through a stable trityl cation.[14] This protection is orthogonal to the Boc group, as the Trityl group can be removed under mildly acidic conditions that leave the Boc group intact.[14][15]
Reaction Scheme: N1-Indazole Protection
Caption: Trityl protection of the indazole N1 position.
Detailed Experimental Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-Boc protected aminoindazole (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add triethylamine (TEA) (2.0 eq.), a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.), and trityl chloride (Tr-Cl) (1.1 eq.).
-
Reaction: Stir the mixture at room temperature. The reaction is typically slower than Boc protection and may require overnight stirring (12-18 hours). Monitor progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product contains the desired N1-trityl isomer and triphenylmethanol byproduct. Purify by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes. The N1-isomer is generally the major product due to steric hindrance.
-
Characterization: Confirm the regioselectivity (N1 vs. N2) using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation), which can show correlations between the trityl protons and the indazole ring carbons.
Data Summary: N1-Trityl Protection
| Parameter | Condition/Value | Rationale |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent suitable for moisture-sensitive reagents. |
| Base | TEA (2.0 eq.) + DMAP (cat.) | TEA neutralizes HCl byproduct. DMAP acts as a nucleophilic catalyst, accelerating the reaction.[14] |
| Reagent | Trityl Chloride (1.1 eq.) | Bulky electrophile that favors reaction at the sterically more accessible N1 position.[16] |
| Temperature | Room Temperature (20-25°C) | Balances reaction rate with stability of reagents and products. |
| Typical Yield | 70-85% (N1 isomer) | Good yields are achievable, with N1 as the major regioisomer. |
Orthogonal Deprotection Strategy
The strategic choice of Boc and Trityl groups allows for selective deprotection, which is crucial for subsequent synthetic steps.
-
Trityl Group Removal: The Tr group is highly acid-labile and can be cleaved using very mild acidic conditions, such as 2% trifluoroacetic acid (TFA) in DCM, often in the presence of a cation scavenger like triethylsilane (TES).[17] These conditions typically leave the Boc group intact.
-
Boc Group Removal: The Boc group requires stronger acidic conditions for cleavage, such as 20-50% TFA in DCM or HCl in dioxane.[10][13] These conditions will also cleave the Trityl group.
This orthogonality allows the researcher to, for example, deprotect the N1 position to perform a reaction on the indazole ring, and subsequently deprotect the C5-amine for a final coupling step.
Decision Workflow for Protection/Deprotection
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academia.edu [academia.edu]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. jk-sci.com [jk-sci.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. acgpubs.org [acgpubs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: Leveraging 4-bromo-1H-indazol-5-amine for Fragment-Based Drug Discovery in Kinase Inhibition
Introduction: The Power of Privileged Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1] By screening small, low-molecular-weight compounds (fragments), FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[2] A key strategy within FBDD is the use of "privileged scaffolds"—molecular cores that are known to bind to specific target families. The indazole nucleus is one such scaffold, recognized for its recurring role in a multitude of approved and clinical-stage kinase inhibitors.[3][4]
This application note provides a detailed technical guide on the use of 4-bromo-1H-indazol-5-amine , a strategically functionalized indazole derivative, as a core fragment for discovering novel kinase inhibitors. We will explore its chemical rationale, provide detailed protocols for primary screening using various biophysical techniques, and outline a logical workflow for hit-to-lead optimization.
The Strategic Advantage of 4-bromo-1H-indazol-5-amine
The selection of 4-bromo-1H-indazol-5-amine as a primary screening fragment is rooted in its unique combination of structural and chemical features. The indazole core itself is a bioisostere of purine and is known to form key hydrogen bond interactions with the hinge region of the ATP-binding site in many kinases.[5] The strategic placement of the amino and bromo groups provides two orthogonal vectors for synthetic elaboration, making it an ideal starting point for rapid hit-to-lead development.
-
The Amino Group (C5): This group can act as a hydrogen bond donor and provides a readily available handle for derivatization through amide coupling, reductive amination, or other standard nitrogen chemistry.
-
The Bromo Group (C4): This serves as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of diverse chemical space and the introduction of moieties that can interact with solvent-exposed regions or allosteric pockets.[6]
Physicochemical Properties
| Property | Estimated Value | "Rule of Three" Guideline |
| Molecular Weight (MW) | ~212.05 g/mol | ≤ 300 Da |
| cLogP | ~1.9 - 2.2 | ≤ 3 |
| Hydrogen Bond Donors (HBD) | 2 | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 3 |
| Rotatable Bonds | 0 | ≤ 3 |
Table 1: Estimated physicochemical properties of 4-bromo-1H-indazol-5-amine in the context of FBDD guidelines.
Safety & Handling
Based on data for related bromo-indazole compounds, 4-bromo-1H-indazol-5-amine should be handled with care. It is likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
FBDD Workflow for Kinase Inhibitor Discovery
The following diagram outlines a typical FBDD workflow starting with our fragment of interest. The process begins with primary screening to identify binders, followed by hit validation, structural characterization, and iterative medicinal chemistry to evolve the fragment into a potent lead compound.
Caption: A typical workflow for fragment-based drug discovery (FBDD).
Part 1: Primary Fragment Screening Protocols
The goal of the primary screen is to identify fragments that bind to the target kinase. Due to the typically weak affinity of fragments, highly sensitive biophysical techniques are required. We present protocols for three widely used methods: Thermal Shift Assay (TSA), Surface Plasmon Resonance (SPR), and NMR Spectroscopy.
Protocol 1: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
TSA is a rapid, cost-effective method to screen for ligand binding by measuring changes in a protein's thermal stability.[9] Ligand binding generally stabilizes the protein, resulting in an increase in its melting temperature (Tm).[10]
Principle: A fluorescent dye, which preferentially binds to the hydrophobic regions of a protein that become exposed upon unfolding, is used. As the temperature is increased, the protein denatures, causing an increase in fluorescence. The midpoint of this transition is the Tm.
Materials:
-
Target Kinase (e.g., 10-20 µM stock in appropriate buffer)
-
4-bromo-1H-indazol-5-amine (100 mM stock in 100% DMSO)
-
Protein Thermal Shift™ Dye (or equivalent, e.g., SYPRO Orange)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
Real-Time PCR instrument capable of performing a melt curve analysis
-
96- or 384-well PCR plates
Methodology:
-
Preparation of Master Mix: Prepare a master mix containing the target kinase and the fluorescent dye in the assay buffer. The final protein concentration is typically 1-5 µM, and the dye is used at the manufacturer's recommended dilution (e.g., 5X).
-
Fragment Dispensing: In the PCR plate, add 1 µL of assay buffer containing 2% DMSO to the negative control wells. To the sample wells, add 1 µL of a 20 mM solution of 4-bromo-1H-indazol-5-amine (prepared by diluting the 100 mM stock in assay buffer) to achieve a final concentration of 200 µM. Note: The final DMSO concentration should be kept constant across all wells, typically ≤ 1%.
-
Protein Addition: Add 19 µL of the protein/dye master mix to each well for a final volume of 20 µL.
-
Plate Sealing and Incubation: Seal the plate securely, centrifuge briefly to collect the contents, and incubate at room temperature for 15 minutes to allow for binding equilibration.
-
Melt Curve Analysis: Place the plate in the RT-PCR instrument. Run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, acquiring fluorescence data at each interval.
-
Data Analysis:
-
Plot fluorescence versus temperature.
-
Calculate the first derivative of the melt curve (-dF/dT). The peak of the derivative curve corresponds to the Tm.
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential binding event.
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.[11] It can provide information on binding affinity (KD) and kinetics (kon, koff).
Principle: The target kinase is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the immobilized kinase causes a change in mass on the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor Chip (e.g., CM5, for amine coupling)
-
Amine Coupling Kit (EDC, NHS, Ethanolamine)
-
Target Kinase (e.g., 20-50 µg/mL in a low salt buffer like 10 mM Sodium Acetate, pH 5.0 for immobilization)
-
4-bromo-1H-indazol-5-amine (100 mM stock in 100% DMSO)
-
Running Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO)
Methodology:
-
Kinase Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the kinase solution to achieve the desired immobilization level (typically 5,000-10,000 RU for fragment screening).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the kinase (or with an irrelevant protein) to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a dilution series of 4-bromo-1H-indazol-5-amine in running buffer (e.g., from 1 µM to 500 µM). Ensure the final DMSO concentration is identical in all samples and the running buffer.
-
Inject the fragment solutions over the kinase and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds), followed by an injection of running buffer for a dissociation time (e.g., 120 seconds).
-
Between injections, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.
-
For a primary screen, a significant response at a single high concentration (e.g., 200 µM) indicates a hit.
-
For affinity determination, plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to calculate the dissociation constant (KD).
-
Protocol 3: NMR Spectroscopy (1H-15N HSQC)
NMR is a powerful technique for fragment screening that can provide direct evidence of binding and map the interaction site on the protein.[12] Ligand-observe methods (like Saturation Transfer Difference, STD-NMR) or protein-observe methods can be used. Here, we describe a protein-observe approach using 1H-15N HSQC, which is a gold standard for FBDD.[13]
Principle: An HSQC spectrum displays a peak for each N-H bond in the protein backbone. Upon fragment binding, the chemical environment of nearby amino acid residues changes, causing a shift in the position of their corresponding peaks (Chemical Shift Perturbations, CSPs).
Materials:
-
15N-isotopically labeled target kinase (e.g., 50-100 µM in NMR buffer)
-
NMR Buffer (e.g., 25 mM Phosphate pH 7.0, 100 mM NaCl, 5 mM DTT, 10% D₂O)
-
4-bromo-1H-indazol-5-amine (100 mM stock in 100% d6-DMSO)
-
High-field NMR spectrometer with a cryoprobe
Methodology:
-
Reference Spectrum: Acquire a high-quality 1H-15N HSQC spectrum of the 15N-labeled kinase alone. This serves as the reference (apo) state.
-
Fragment Addition: Add a small aliquot of the concentrated fragment stock solution to the protein sample to achieve the desired final concentration (e.g., 250-500 µM). The final DMSO concentration should be kept low (<1%) and consistent.
-
Test Spectrum: Acquire a second 1H-15N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis:
-
Overlay the reference and test spectra.
-
Identify peaks that have shifted their position or significantly broadened/disappeared upon fragment addition. These are the CSPs.
-
Significant CSPs are indicative of a direct binding event. If the backbone resonance assignments of the kinase are known, the perturbed residues can be mapped onto the protein's structure to identify the binding site.
-
A titration experiment, where spectra are acquired at increasing fragment concentrations, can be performed to confirm binding and calculate an approximate KD.
-
Part 2: Hit-to-Lead Optimization
Once 4-bromo-1H-indazol-5-amine is validated as a hit, the next phase is to chemically elaborate the fragment to improve its potency and selectivity. This process is ideally guided by structural information from X-ray crystallography or NMR.
Structure-Guided Elaboration Strategy
The primary goal is to grow the fragment from its initial binding pocket to engage with nearby residues, forming additional favorable interactions. The dual handles of the C4-bromo and C5-amine groups are critical for this "fragment growing" strategy.
Caption: Synthetic elaboration strategy for the 4-bromo-1H-indazol-5-amine scaffold.
Synthetic Protocol Example: Suzuki Coupling at C4
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the C4 position. This is a powerful method to extend the fragment into a nearby pocket.[6]
-
Reaction Setup: To a microwave vial, add 4-bromo-1H-indazol-5-amine (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vial and heat the reaction mixture, either conventionally (e.g., 90-100 °C) or in a microwave reactor, until the starting material is consumed (monitored by LC-MS).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired coupled product.
Synthetic Protocol Example: Amide Coupling at C5
This protocol outlines the formation of an amide bond at the C5-amine position, a common strategy to improve potency.
-
Reaction Setup: Dissolve 4-bromo-1H-indazol-5-amine (1 equivalent) in an aprotic solvent such as DMF or DCM.
-
Reagent Addition: Add the desired carboxylic acid (1.1 equivalents), a coupling agent like HATU or HBTU (1.2 equivalents), and a non-nucleophilic base such as DIPEA (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours until completion (monitored by LC-MS).
-
Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.
By systematically applying these and other synthetic transformations, researchers can rapidly generate a library of analogs around the 4-bromo-1H-indazol-5-amine core to build a comprehensive Structure-Activity Relationship (SAR) and optimize the fragment into a potent and selective lead compound.[1][14]
Conclusion
4-bromo-1H-indazol-5-amine represents a high-value fragment for FBDD campaigns targeting the kinome. Its privileged indazole core provides a solid anchoring point within the ATP binding site, while its dual, orthogonal functional handles—the C4-bromo and C5-amine groups—offer unparalleled synthetic tractability for rapid and logical hit-to-lead optimization. The protocols and strategies outlined in this document provide a robust framework for researchers to effectively utilize this fragment, from initial screening to the generation of potent lead compounds.
References
-
PubChem. 4-bromo-1H-indazole. National Center for Biotechnology Information. [Link]
-
He, G., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
- Google Patents. (2021). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]
-
BioFocus. (2010). A comparative study of fragment screening methods on the p38α kinase. PubMed Central. [Link]
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Barelier, S., et al. (2011). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
-
Caflisch, A., et al. (2007). NMR-Fragment Based Virtual Screening: A Brief Overview. PubMed Central. [Link]
-
Matulis, D., et al. (2011). Protein thermal shifts to identify low molecular weight fragments. PubMed. [Link]
-
Danielson, U. H. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Hajduk, P. J., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. National Institutes of Health. [Link]
-
Gao, Y., et al. (2021). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. [Link]
-
Hajduk, P. J., et al. (2000). Design of Adenosine Kinase Inhibitors from the NMR-Based Screening of Fragments. Journal of Medicinal Chemistry. [Link]
-
PubChem. 3-bromo-1H-indazol-5-amine. National Center for Biotechnology Information. [Link]
-
Ciordia, M., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PubMed Central. [Link]
-
Carlson, S., et al. (2013). A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activated Protein Kinase Kinase 4. PubMed Central. [Link]
-
St-Pierre, J., et al. (2023). Fragment-based drug design of a bacterial kinase inhibitor capable of increasing the antibiotic sensitivity of clinical isolates. PubMed Central. [Link]
-
ResearchGate. (2025). Fragment screening by SPR and advanced application to GPCRs. [Link]
-
Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]
-
West, G. M., et al. (2018). Mass Spectrometry-Based Thermal Shift Assay for Protein−Ligand Binding Analysis. Analytical Chemistry. [Link]
-
Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [Link]
-
Pellecchia, M., et al. (2014). NMR Spectroscopy in Fragment-Based Drug Discovery. NIH Public Access. [Link]
-
York Structural Biology Laboratory. (n.d.). Fragment Library Screening by SPR. [Link]
-
Lee, M. S., et al. (2022). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. Semantic Scholar. [Link]
-
Murray, C. W., et al. (2012). Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]
-
Carterra. (n.d.). Massively Parallel SPR-Based Fragment Screening of Kinase Arrays Webinar. [Link]
-
Minikel, E. V. (2016). NMR fragment screening. CureFFI.org. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. [Link]
-
He, G., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
-
Chen, Y., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed. [Link]
-
Wang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
Sources
- 1. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based drug design of a bacterial kinase inhibitor capable of increasing the antibiotic sensitivity of clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-bromo-1H-indazol-5-amine | C7H6BrN3 | CID 22567393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activated Protein Kinase Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Modular Synthesis of 4-Substituted 5-Aminoindazole Derivatives
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes a divergent, late-stage functionalization strategy , allowing for the rapid generation of a library of 4-substituted analogs from a single core intermediate.
Executive Summary & Strategic Rationale
The 5-aminoindazole scaffold is a privileged structure in kinase inhibitor design (e.g., FGFR, VEGFR, and AKT inhibitors). However, the 4-position represents a synthetic bottleneck due to significant steric crowding from the peri-interaction with the N1-H (or protecting group).
Standard "de novo" cyclization methods (e.g., hydrazine condensation with 2,6-disubstituted benzaldehydes) are linear and inefficient for library generation. This guide details a divergent synthetic protocol starting from the versatile 4-bromo-5-nitro-1H-indazole scaffold. This approach allows researchers to install diverse substituents at C4 via palladium-catalyzed cross-coupling before reducing the nitro group to the target amine, ensuring maximum chemical space exploration.
Key Advantages of This Protocol:
-
Divergency: Generate 20+ analogs from a single batch of nitro-indazole intermediate.
-
Regiocontrol: Solves the N1 vs. N2 protection ambiguity using thermodynamic control.
-
Steric Management: Utilizes specialized ligand systems (S-Phos/X-Phos) to overcome C4 steric hindrance.
Retrosynthetic Analysis & Workflow
The logic follows a "Protect → Couple → Reduce" sequence. Direct coupling on the free indazole is possible but often results in poor solubility and catalyst poisoning.
Figure 1: Modular workflow for the synthesis of 4-substituted 5-aminoindazoles. The N1-protection step is critical to prevent catalyst sequestration and ensure solubility.
Detailed Experimental Protocols
Phase 1: Scaffold Preparation & Protection
While 4-bromo-5-nitro-1H-indazole is commercially available, it can be synthesized via the nitration of 4-bromoindazole. The critical step here is regioselective protection . Indazoles exist in a tautomeric equilibrium (1H vs 2H).
-
Kinetic Control: Favors N2 (more nucleophilic lone pair).
-
Thermodynamic Control: Favors N1 (more stable tautomer).
-
Recommendation: Use SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) under basic conditions to favor the thermodynamically stable N1-isomer, which is generally preferred for drug development candidates due to metabolic stability profiles.
Protocol A: N1-SEM Protection of 4-Bromo-5-nitroindazole
-
Reagents: 4-Bromo-5-nitro-1H-indazole (1.0 eq), NaH (60% dispersion, 1.2 eq), SEM-Cl (1.1 eq), DMF (anhydrous).
-
Procedure:
-
Cool a solution of starting material in DMF (0.2 M) to 0°C under N₂.
-
Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C until gas evolution ceases (formation of the indazolyl anion).
-
Add SEM-Cl dropwise via syringe.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: Monitor by TLC/LC-MS. The N1-isomer is typically less polar than the N2-isomer.
-
Quench: Pour into ice-water. Extract with EtOAc.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Note: Expect ~4:1 to 10:1 ratio favoring the N1 isomer. Confirm regiochemistry via NOESY NMR (interaction between SEM-CH₂ and C7-H).
-
Phase 2: The "Steric Challenge" – C4 Suzuki Coupling
The 4-position is flanked by the N1-protecting group and the C5-nitro group. Standard catalysts (e.g., Pd(PPh₃)₄) often fail here. We utilize Buchwald generation precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2) which are designed for sterically demanding cross-couplings.
Protocol B: C4-Suzuki-Miyaura Coupling
-
Reagents: N1-SEM-4-bromo-5-nitroindazole (1.0 eq), Aryl/Heteroaryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂·DCM or XPhos Pd G2 (5-10 mol%), K₃PO₄ (3.0 eq).
-
Solvent System: 1,4-Dioxane/Water (4:1). Degassing is critical.
-
Procedure:
-
Charge a microwave vial or pressure tube with the halide, boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvents.
-
Heat to 90–100°C for 4–16 hours (or 110°C for 1h in microwave).
-
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
Data Table 1: Catalyst Performance for C4-Steric Hindrance
| Catalyst System | Ligand Type | Yield (Avg) | Comments |
| Pd(PPh₃)₄ | Monodentate | < 20% | Fails due to steric bulk; rapid deactivation. |
| Pd(dppf)Cl₂ | Bidentate | 75-85% | Recommended. Robust, handles sterics well. |
| XPhos Pd G2 | Dialkylbiaryl | 80-90% | Best for extremely hindered (ortho-substituted) boronic acids. |
Phase 3: Nitro Reduction (Chemo-selective)
Reducing the nitro group to the amine must be done without de-halogenating the rest of the molecule (if other halogens are present) or reducing the indazole double bond.
Protocol C: Iron-Mediated Reduction (Bechamp Conditions)
Preferred for its tolerance of halides and protecting groups.
-
Reagents: 4-Substituted-5-nitroindazole (1.0 eq), Iron Powder (5.0 eq), NH₄Cl (5.0 eq).
-
Solvent: EtOH/Water (3:1).
-
Procedure:
-
Add NH₄Cl and Fe powder.
-
Heat to 80°C with vigorous stirring (mechanical stirring recommended for scale >5g).
-
Monitor consumption of starting material (approx. 1-3 hours).
-
Critical Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot MeOH.
-
Concentrate filtrate.[1] The product is often pure enough for the next step; otherwise, recrystallize from EtOH.
Mechanism & Regioselectivity (N1 vs N2)
Understanding the tautomeric equilibrium is vital for reproducibility. The N1-H tautomer is aromatic (10
Figure 2: Tautomeric equilibrium and alkylation selectivity. Under reversible or thermodynamic conditions, the N1-isomer predominates.
References & Grounding
-
Lenacapavir Synthesis (Indazole Construction):
-
Source:Molecules2024 , 29, 2705.
-
Context: Describes the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, validating the hydrazine cyclization route for 4-haloindazoles.
-
-
Regioselective N-Alkylation of Indazoles:
-
Source:Beilstein J. Org.[3] Chem.2024 , 20, 1940–1954.
-
Context: Detailed DFT and experimental study on N1 vs N2 selectivity, confirming NaH/DMF favors N1 while specific chelating conditions can favor N2.
-
-
Sterically Demanding Suzuki Couplings:
-
Source:Organic Chemistry Frontiers2014 , 1, 1310-1313.
-
Context: Validates the use of specialized ligands (like AntPhos or SPhos) for coupling at sterically crowded ortho-positions, analogous to the C4-indazole position.
-
-
Commercial Availability of Scaffold:
Safety Note: Hydrazine hydrate is highly toxic and potentially unstable. All reactions involving hydrazine or diazonium intermediates should be conducted behind a blast shield. Iron waste from reductions can be pyrophoric; keep wet until disposal.
Sources
- 1. 4-Bromo-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-5-nitro-1H-indazole - Lead Sciences [lead-sciences.com]
- 5. chemscene.com [chemscene.com]
Preparation of kinase inhibitors using 4-bromoindazole scaffold
Application Note: Strategic Utilization of 4-Bromoindazole Scaffolds in Kinase Inhibitor Discovery
Executive Summary
The indazole scaffold is a privileged structure in kinase drug discovery, serving as a bioisostere for the adenine ring of ATP. While 3-substituted indazoles (e.g., Axitinib) are common, the 4-bromoindazole scaffold offers a distinct geometric vector. Functionalization at the C4 position allows substituents to project into the solvent-exposed region or the hydrophobic pocket II (depending on binding mode), critical for tuning selectivity and physicochemical properties (solubility, permeability).[1]
This guide addresses the two primary synthetic bottlenecks in utilizing 4-bromoindazole:
-
Regioselective N-Protection: Controlling the N1 vs. N2 tautomeric equilibrium.
-
C4-Functionalization: Overcoming the electronic deactivation of the 4-position for Palladium-catalyzed cross-couplings.
Strategic Analysis & Mechanism
The Regioselectivity Challenge (N1 vs. N2)
Indazoles exist as a tautomeric mixture.[1] For kinase inhibitors, the N1-isomer is generally the thermodynamically preferred species and the biologically relevant tautomer for hinge binding. However, alkylation or protection can yield mixtures.
-
Thermodynamic Control (N1): Favored by higher temperatures, reversible conditions, and less steric hindrance.
-
Kinetic Control (N2): Favored by low temperatures, irreversible strong bases (NaH), and steric bulk.
The C4-Vector Advantage
In many Type I kinase inhibitors, the indazole N1/N2 motif binds to the hinge region (e.g., interacting with the backbone of the gatekeeper residue).[1] The C4-position is unique because it directs substituents at an angle (
Experimental Workflows (DOT Visualization)
The following diagram illustrates the decision matrix for synthesis, highlighting the critical divergence between Suzuki (C-C) and Buchwald (C-N) couplings.
Caption: Synthetic workflow for 4-bromoindazole diversification. Protection is mandatory before Pd-catalysis to prevent catalyst poisoning by the free NH.
Detailed Protocols
Protocol A: Thermodynamic N1-Protection (THP)
Objective: To selectively protect the N1 position using Tetrahydropyranyl (THP), which is stable to basic coupling conditions but easily removed with acid.
Reagents:
-
4-Bromoindazole (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (2.0 eq)
-
p-Toluenesulfonic acid (PTSA) (0.1 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (for reflux)[1]
Procedure:
-
Dissolution: Dissolve 4-bromoindazole in anhydrous DCM (0.2 M concentration).
-
Catalyst Addition: Add PTSA monohydrate at room temperature.
-
Reagent Addition: Add DHP dropwise over 10 minutes.
-
Reflux (Critical for N1): While room temperature often works, heating to mild reflux (40°C) for 4 hours promotes thermodynamic equilibration to the N1-isomer (>95% selectivity).[1]
-
Note: Kinetic conditions (0°C) may yield up to 20% N2-isomer.
-
-
Workup: Quench with sat. NaHCO3. Extract with DCM.
-
Validation: 1H NMR will show the THP anomeric proton as a dd ~5.7 ppm. N1 vs N2 can be distinguished by NOESY (N1-THP shows NOE with C7-H; N2-THP shows NOE with C3-H).
Protocol B: C4-Suzuki Coupling (Biaryl Synthesis)
Objective: To install aromatic rings for hydrophobic interactions within the kinase pocket.[1]
Reagents:
-
N1-THP-4-bromoindazole (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)[1]
-
Catalyst: Pd(dppf)Cl2[2]·DCM (0.05 eq) - Robust choice for indazoles.
-
Base: 2M Na2CO3 or K2CO3 (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
Procedure:
-
Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the enemy of this reaction.
-
Assembly: Combine protected indazole, boronic acid, base, and catalyst in a pressure vial.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Optimization: If conversion is low, switch to XPhos Pd G2 catalyst, which is superior for sterically hindered or electron-rich boronic acids.[1]
-
-
Workup: Filter through Celite. Concentrate and purify via silica flash chromatography (Hexane/EtOAc).
Protocol C: C4-Buchwald-Hartwig Amination
Objective: To install solubilizing amine tails (e.g., N-methylpiperazine) at the solvent front.[1] 4-bromoindazoles are electronically deactivated compared to 6-bromo isomers, requiring specialized ligands.
Reagents:
-
N1-THP-4-bromoindazole (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 eq)[1]
-
Catalyst: Pd2(dba)3 (0.02 eq)
-
Ligand: BrettPhos or RuPhos (0.04 eq) - Critical for C-N bond formation on deactivated heteroaromatics.
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (2.0 eq) or Cs2CO3.[1]
-
Solvent: Toluene or THF (Anhydrous)[1]
Procedure:
-
Pre-complexation: Stir Pd2(dba)3 and BrettPhos in Toluene under Argon for 5 minutes at RT to form the active catalytic species.
-
Addition: Add the protected indazole and the amine.
-
Base Addition: Add LiHMDS dropwise (if liquid) or Cs2CO3 (solid).[1]
-
Heating: Heat to 100°C (sealed tube) for 12 hours.
-
Troubleshooting: If de-bromination (reduction) is observed, lower the temperature to 80°C and increase catalyst loading to 5 mol%.
Data Summary & Validation
Table 1: Comparison of Coupling Conditions for 4-Bromoindazole
| Coupling Type | Target Moiety | Preferred Catalyst | Ligand Class | Base | Typical Yield |
| Suzuki | Aryl/Heteroaryl | Pd(dppf)Cl2 | Bidentate Ferrocenyl | Na2CO3 (aq) | 75-90% |
| Suzuki (Hard) | Ortho-subst. Aryl | Pd(OAc)2 | Dialkylbiaryl (XPhos) | K3PO4 | 60-80% |
| Buchwald | Secondary Amine | Pd2(dba)3 | Bulky Phosphine (RuPhos) | LiHMDS | 50-75% |
| Sonogashira | Alkyne | Pd(PPh3)2Cl2 | Triphenylphosphine | TEA/CuI | 80-95% |
References
-
Regioselectivity in Indazoles: L. Bouissane, et al. "Synthesis of 4-substituted and 3,4-disubstituted Indazole Derivatives."[1] Tetrahedron Letters, 2005.[3]
-
Suzuki Coupling on Indazoles: Ben-Yahia, A., et al. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles."[3][4] Current Organic Chemistry, 2013.[3] (Methodology adaptable to 4-bromo).[5][6][7][8]
-
Buchwald-Hartwig Ligand Selection: Maiti, D., Buchwald, S.L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Amines using Surfactant-Promoted Cross-Coupling in Water." Chemical Science, 2011.
-
Kinase Inhibitor Design (PLK4 Example): "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." RSC Advances, 2024.
-
Indazole Binding Modes: Woods, K.W., et al. "Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors."[1][9] Bioorganic & Medicinal Chemistry, 2006.[9]
Sources
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 4-Bromo-1H-indazol-5-amine
Executive Summary
The cross-coupling of 4-bromo-1H-indazol-5-amine presents a unique "perfect storm" of synthetic challenges: an acidic indazole core, a nucleophilic exocyclic amine ortho to the electrophilic bromide, and significant steric congestion. Standard Suzuki-Miyaura conditions often result in catalyst poisoning or incomplete conversion due to the coordination of the free amine to the palladium center.
This Application Note provides two validated workflows:
-
Method A (Direct Coupling): A high-throughput, protecting-group-free protocol utilizing 3rd-Generation Buchwald Precatalysts to overcome amine inhibition.
-
Method B (Scalable/Protected): A robust, stepwise protocol utilizing THP-protection to ensure regioselectivity and high yields during scale-up.
Structural Analysis & Mechanistic Challenges
To successfully couple this substrate, one must understand the competing electronic and steric forces at play.
The "Ortho-Amino" Effect
The primary failure mode in coupling 4-bromo-1H-indazol-5-amine is not the oxidative addition into the C-Br bond, but the subsequent stabilization of the Pd(II) species by the C5-amine. This forms a stable 5-membered palladacycle (chelate) that resists transmetalation.
The Indazole Tautomerism
The N1-proton of indazole (
Figure 1: The mechanistic bottleneck. The free amine at C5 coordinates to the Pd(II) intermediate, arresting the cycle before transmetalation can occur.
Validated Experimental Protocols
Protocol A: Direct Coupling (High-Throughput / Discovery Scale)
Recommended for: Rapid analog generation (<100 mg), library synthesis.
Rationale: This method bypasses protection steps by using XPhos Pd G2 . The bulky biaryl ligand creates a steric shield around the Pd center, physically preventing the ortho-amine from coordinating and poisoning the catalyst.
Materials
-
Substrate: 4-bromo-1H-indazol-5-amine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2–5 mol%)
-
Base:
(3.0 equiv, 0.5 M aqueous solution) -
Solvent: 1,4-Dioxane or THF.
Step-by-Step Procedure
-
Charge: To a microwave vial equipped with a magnetic stir bar, add the indazole substrate, boronic acid, and XPhos Pd G2.
-
Inert: Seal the vial and purge with
or Argon for 5 minutes. -
Solvate: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) and aqueous
. -
React: Heat to 80°C for 2–4 hours (conventional heating) or 100°C for 30 mins (microwave).
-
Note: Do not exceed 110°C; thermal decomposition of the amino-indazole can occur.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (DCM/MeOH gradient). The free amine makes the product polar; consider using amine-functionalized silica if streaking occurs.
Protocol B: THP-Protected Route (Process / Scale-Up)
Recommended for: Multi-gram synthesis, difficult boronic acids, or when regioselectivity is critical.
Rationale: Protecting the N1 position with Tetrahydropyran (THP) increases solubility and prevents N-arylation. While the C5-amine remains free, the use of Pd(dppf)Cl2 (a bidentate ligand) at higher loading resists displacement by the amine better than monodentate phosphines in this specific steric environment.
Phase 1: N1-Protection
-
Dissolve 4-bromo-1H-indazol-5-amine in DCM.
-
Add 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv) and p-TsOH (0.1 equiv).
-
Stir at RT for 4 hours. The product precipitates or is isolated by solvent evaporation.
-
Yield Expectation: >90%.
Phase 2: Suzuki Coupling[1]
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio).
-
Catalyst:
(5 mol%). -
Base:
(3.0 equiv). Cesium is superior to Potassium here due to the "Cesium Effect" enhancing solubility of inorganic bases in organic media. -
Conditions: Reflux (100°C) for 12–16 hours under Argon.
Phase 3: Deprotection
-
Dissolve the coupled intermediate in MeOH.
-
Add
(4N in Dioxane, 5 equiv) or concentrated aqueous HCl. -
Heat to 60°C for 1 hour.
-
Neutralize with
and extract.
Analytical Data & Troubleshooting
Reaction Monitoring (Self-Validating System)
A successful reaction must pass these checkpoints:
| Checkpoint | Observation (TLC/LCMS) | Action |
| t = 0 min | SM peak only. | Confirm SM purity. |
| t = 30 min | Appearance of "Oxidative Addition" intermediate (rarely seen) or Product. | If SM is unchanged, check |
| t = 2 hrs | Product >50%. SM <20%. Des-bromo byproduct <5%.[2] | If Des-bromo (protodebromination) is high, lower temp & reduce proton sources. |
Failure Mode Analysis
| Failure Mode | Symptom | Root Cause | Solution |
| No Reaction | SM recovered unchanged. Catalyst turns black (Pd black) immediately. | Amine poisoning or | Switch to Protocol A (XPhos). Ensure rigorous degassing. |
| Protodebromination | Mass = SM minus Br plus H (M-79+1). | Hydride source present (often from solvent oxidation or excess boronic acid decomp). | Use fresh anhydrous solvents. Switch to DME (Dimethoxyethane). |
| Homocoupling | Dimer of Boronic Acid. | Oxidative coupling due to | Degas solvents before adding catalyst. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthetic pathway based on scale and substrate complexity.
References
-
Buchwald, S. L., et al. (2011). "Ligand-Controlled Palladium-Catalyzed Cross-Coupling Reactions." Chemical Science. Link (Describes the efficacy of XPhos in preventing amine poisoning).
-
Meanwell, N. A., et al. (2021). "Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." Beilstein Journal of Organic Chemistry. Link (Provides precedent for Pd(dppf)Cl2 usage in amino-indazoles).
-
Vilar, E. T., et al. (2024). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules. Link (Demonstrates industrial scale-up handling of halo-amino-indazoles).
-
Sigma-Aldrich. "XPhos Pd G2 Product Information & Protocols." Link (Standard operating procedures for G2 precatalysts).
Sources
Troubleshooting & Optimization
Technical Support Center: Indazole Regioisomer Separation
The following guide serves as a Tier-3 Technical Support resource for researchers encountering difficulties in the isolation and purification of 4-bromoindazole and 6-bromoindazole.
Ticket Subject: Troubleshooting Separation of 4-Bromo and 6-Bromo Indazole Isomers Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
The separation of 4-bromo and 6-bromo indazole isomers is a classic "regioisomer trap" in medicinal chemistry. These isomers often co-elute on standard silica phases due to similar dipole moments and pKa values. This guide provides a self-validating workflow to resolve them, moving from low-cost crystallization to high-resolution chromatography, backed by definitive analytical confirmation.
Module 1: Analytical Validation (The "Truth" Step)
User Question: "I have two spots on TLC that are very close, or a single broad peak on HPLC. How do I definitively know which isomer I have without growing a crystal structure?"
Technical Response: Do not rely solely on retention time. You must use 1H NMR coupling constants to validate the substitution pattern. The connectivity of the benzene ring protons provides an indisputable fingerprint.
The Self-Validating NMR Check
Run a standard 1H NMR (DMSO-d6 or CDCl3). Focus exclusively on the aromatic region (7.0–8.0 ppm).
| Isomer | Proton Pattern (Benzene Ring) | Key Diagnostic Signal | Mechanism |
| 4-Bromoindazole | H-5, H-6, H-7 are contiguous. | H-6 appears as a pseudo-triplet (dd). | H-6 has two ortho neighbors (H-5 and H-7). It splits twice with large coupling constants ( |
| 6-Bromoindazole | H-4, H-5 are contiguous; H-7 is isolated. | H-7 appears as a narrow doublet or singlet. | H-7 has only one meta neighbor (H-5). The coupling is tiny ( |
Visual Logic: NMR Coupling Decision Tree
Figure 1: NMR logic flow for distinguishing 4-bromo vs. 6-bromo substitution patterns based on vicinal proton coupling.
Module 2: Chromatography Troubleshooting
User Question: "My spots overlap on TLC using Hexane/Ethyl Acetate. What solvent system actually separates them?"
Technical Response: The 4-bromo isomer is typically less polar than the 6-bromo isomer. The bromine atom at the 4-position is peri to the N-H (position 1), creating a steric or electronic repulsion that can slightly shield the N-H acidity or alter the dipole vector, reducing its interaction with silica [1].
Protocol A: The "DCM Shift"
If Hexane/EtOAc fails, switch to a Dichloromethane (DCM) based system. DCM solubilizes indazoles better and interacts differently with the polar N-H bond.
-
TLC Optimization:
-
Start with 100% DCM .
-
If Rf < 0.2, add MeOH dropwise (0.5% to 2%).
-
Observation: The 4-bromo isomer should elute first (higher Rf).
-
-
Flash Column Setup:
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Loading: Dry load on Celite or Silica. Do not liquid load in DCM if the mixture is concentrated; it causes streaming.
-
Gradient:
-
0–5 min: 100% DCM (Elutes non-polar impurities).
-
5–20 min: 0%
2% MeOH in DCM.
-
-
Why this works: The MeOH/DCM system is highly sensitive to hydrogen bonding capabilities. The 6-bromo isomer, with a more accessible N-H, binds tighter to the silica.
-
Protocol B: The "Toluene Trick" (For difficult separations)
If the
-
Use Toluene : Ethyl Acetate (3:1) .
-
Aromatic solvents like toluene can engage in
- interactions with the indazole core, often exaggerating subtle electronic differences between regioisomers.
Module 3: Scalable Purification (Crystallization)
User Question: "I have 50 grams of crude mixture. Columns are too expensive. Can I recrystallize?"
Technical Response: Yes. Indazoles are highly crystalline. The 6-bromo isomer often has a higher melting point and lower solubility due to better symmetry and packing compared to the sterically crowded 4-bromo isomer [2].
The "Fractional Precipitation" Workflow
This method exploits the solubility differential rather than boiling recrystallization, which can degrade brominated compounds.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in the minimum amount of hot Ethyl Acetate .
-
Precipitation: While stirring rapidly, slowly add Hexanes (or Heptane) until the solution turns slightly cloudy.
-
Equilibration: Stop adding Hexane. Let the mixture cool to room temperature, then refrigerate (4°C) for 12 hours.
-
Filtration: Filter the solid.
-
Solid Fraction: Enriched in 6-Bromoindazole (Check by NMR).
-
Filtrate (Mother Liquor): Enriched in 4-Bromoindazole .
-
-
Cycle: Repeat the process on the filtrate to recover the 4-bromo isomer.
Data Table: Solubility Profiles (Estimated)
| Solvent System | 4-Bromo Solubility | 6-Bromo Solubility | Outcome |
|---|---|---|---|
| Hot EtOAc | High | High | Full Dissolution |
| Cold EtOAc/Hex (1:3) | Moderate | Low | 6-Br Precipitates |
| DCM | Very High | High | Poor Selectivity |
Module 4: Synthesis as a Solution (Root Cause Analysis)
User Question: "Separation is yielding <30% recovery. Is there a better way to make just the 4-bromo isomer?"
Technical Response: If separation is the bottleneck, the synthesis route is the root cause. Direct bromination of indazole is non-selective. You should switch to de novo synthesis from pre-substituted anilines.
Recommended Route: The "Jacobson-Huber" Modification
Instead of brominating the indazole ring, build the ring around the bromine [3].
-
Starting Material: 3-Bromo-2-methylaniline .
-
Note: The bromine is already in the correct position relative to the methyl and amine.
-
-
Diazotization: Treat with NaNO2/AcOH to form the diazonium salt.
-
Cyclization: Spontaneous intramolecular cyclization yields 4-bromoindazole exclusively.
Why this is superior:
-
Regiospecificity: The bromine position is fixed in the starting material. No 6-bromo isomer can chemically form.
-
Purity: Crude product is often >95% pure 4-bromoindazole, requiring only a simple wash.
Synthesis Workflow Diagram
Figure 2: Regiospecific synthesis route to avoid isomer separation entirely.
References
-
Biotage. "Solvent Systems for Flash Column Chromatography." Biotage Technical Guides. Link
-
Royal Society of Chemistry. "Influence of isomerism on recrystallization." CrystEngComm. Link
-
Organic Syntheses. "Indazole." Org.[1][2] Synth. 1962, 42, 69. Link
-
National Institutes of Health. "Study of the Addition Mechanism of 1H-Indazole... NMR Chemical Shifts." PMC. Link
Sources
Troubleshooting low solubility of aminoindazoles in organic solvents
Technical Support Center: Troubleshooting Low Solubility of Aminoindazoles
Topic: Audience: Researchers, scientists, and drug development professionals Format: Technical Q&A, Decision Trees, and Protocols
Introduction: The Chemistry of the Problem
Aminoindazoles (e.g., 3-, 5-, or 6-aminoindazole) present a classic solubility paradox in medicinal chemistry. While they possess polar amino and NH groups, they are notoriously difficult to dissolve in common organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
The Root Cause:
-
High Crystal Lattice Energy: Aminoindazoles are planar, bicyclic aromatic systems. They stack efficiently in the solid state via
- interactions. -
Hydrogen Bond Networks: They act as both hydrogen bond donors (exocyclic
, indazole ) and acceptors (indazole ). This creates a robust intermolecular H-bond network in the crystal lattice that solvents must break to solvate the molecule [1]. -
Amphoteric Nature: The indazole core is a weak base (
of conjugate acid 1.2–3.0 depending on substitution) and a very weak acid ( for deprotonation 14–15). This charge neutrality at neutral pH minimizes solubility in both aqueous and non-polar organic media [2].
Part 1: Solvent Selection & Screening Guide
Q1: Why does my aminoindazole remain a suspension in EtOAc or DCM even after sonication?
A: These solvents lack the polarity and H-bond disrupting capability to overcome the crystal lattice energy of aminoindazoles.
-
EtOAc/DCM: Good for lipophilic molecules, but aminoindazoles are often "brick dust." The solvent-solute interactions are weaker than the solute-solute (crystal) interactions.
-
The Fix: You must increase the polarizability and H-bond accepting capacity of your solvent system.
Q2: Which solvents should I use for reactions vs. workups?
Use the following hierarchy based on solubility power vs. removability:
| Solvent Class | Examples | Solubility | Recommended Use |
| Super-Solvents | DMSO, DMF, NMP, DMAc | High | Reaction Solvent. Essential for |
| Protic Polar | Methanol, Ethanol, n-Butanol | Moderate | Recrystallization. Hot alcohols often break the H-bond network. |
| Halogenated | DCM, Chloroform | Low-Mod | Extraction. Only works well if the molecule is protected or lipophilic. |
| Ethers/Esters | THF, EtOAc, Et2O | Poor | Precipitation. Use these to crash the product out of reaction mixtures. |
Visual Guide: Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate solvent based on the experimental stage.
Part 2: Physical & Chemical Modifications
Q3: How can I improve solubility without changing the core structure permanently?
A: Salt Formation. This is the most effective strategy. Protonating the pyridine-like nitrogen (N2) or the exocyclic amine disrupts the planar stacking and introduces ionic character, vastly improving water and polar organic solubility [3].
-
Acidity Rule: The
of the protonated aminoindazole is typically low (approx 1.5–3.5). -
Reagent Selection: You need a strong acid (
) to drive protonation fully.-
Recommended: Methanesulfonic acid (MSA), HCl (in dioxane/ether), or Trifluoroacetic acid (TFA).
-
Avoid: Acetic acid (too weak, will not form a stable salt).
-
Q4: I cannot extract my product from the aqueous quench. It stays in the water or forms a rag layer.
A: The "pH Swing" Protocol. Aminoindazoles are amphoteric. If your pH is near the isoelectric point or neutral, they precipitate.
-
Acidify (pH < 2): Add 1M HCl. The aminoindazole is fully protonated (
) and soluble in the aqueous layer. Wash the organic impurities away with EtOAc/DCM. -
Basify (pH > 10): Add NaOH or
. The molecule becomes neutral ( ). -
Extraction Solvent: Do not use EtOAc if solubility is an issue.[1] Use DCM (dichloromethane) or a mixture of Chloroform/Isopropanol (3:1) . These solvents are better at solvating nitrogen heterocycles than esters [4].
Part 3: Biological Assay Formulation
Q5: My compound precipitates when I dilute the DMSO stock into the assay buffer.
A: This is "Crash-out." The hydrophobic effect drives the planar molecules to aggregate immediately upon contact with water.
Troubleshooting Steps:
-
Lower the Stock Concentration: If you store at 10 mM, try 1 mM.
-
Cosolvents: Add PEG-400 or Propylene Glycol to the buffer before adding the compound. A typical mix is 5% DMSO / 40% PEG-400 / 55% Water for dosing.
-
Cyclodextrins: Use Hydroxypropyl-
-cyclodextrin (HP CD). It encapsulates the hydrophobic core, preventing aggregation while maintaining solubility in aqueous media [5].
Part 4: Detailed Protocols
Protocol A: "Salting In" for Purification
Use this when the material is insoluble in everything but DMSO.
-
Dissolution: Suspend the crude aminoindazole in Methanol (MeOH). It will likely be cloudy.[2]
-
Acidification: Add 1.2 equivalents of Methanesulfonic acid (MSA) dropwise.
-
Observation: The suspension should clear as the mesylate salt forms and dissolves.
-
-
Filtration: Filter the solution to remove inorganic salts or dust.
-
Precipitation: Slowly add Diethyl Ether (Et2O) or MTBE to the filtrate.
-
Collection: The aminoindazole mesylate salt will crystallize/precipitate. Filter and dry.[3] This salt is usually much more soluble in water/buffer for assays.
Protocol B: High-Efficiency Extraction (The "3:1" Trick)
Use this for workups when EtOAc fails.
-
Quench reaction with water.
-
Adjust aqueous pH to ~10-12 using NaOH.
-
Prepare solvent: Mix Chloroform (
) and Isopropanol (IPA) in a 3:1 ratio . -
Extract the aqueous layer 3-4 times with this mixture.
-
Why: The IPA acts as a phase transfer catalyst and disrupts the water structure, while Chloroform solvates the aromatic core.
-
-
Dry over
and concentrate.
Visualizing the "pH Swing" Extraction Workflow
Figure 2: The "pH Swing" purification strategy utilizes the basicity of the aminoindazole to separate it from non-basic impurities.
References
-
Crystal Structure & Packing
-
V. Bertolasi et al. "General rules for the packing of hydrogen-bonded crystals..." Acta Crystallographica Section B, 2001.
-
-
Basicity & pKa
-
Catalán, J. et al. "Basicity and protonation site of N-aminoazoles." Journal of the Chemical Society, Perkin Transactions 2, 1993.[4]
-
-
Salt Formation Strategy
-
Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007.
-
-
Solvent Substitution (DCM Alternatives)
-
Formulation (Cyclodextrins)
-
Loftsson, T. et al. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery, 2005.
-
Sources
- 1. reddit.com [reddit.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
Technical Support Center: Regiocontrol in 4-Bromoindazole Functionalization
Current Status: Online Agent: Senior Application Scientist Ticket ID: REGIO-4BR-IND-001 Subject: Troubleshooting N1/N2 Selectivity in 4-Bromoindazole Alkylation/Arylation
Introduction: The Tautomer Trap
You are likely here because your HPLC trace shows two peaks where there should be one.
4-Bromoindazole exists in a tautomeric equilibrium between the 1H-indazole (N1-H) and 2H-indazole (N2-H) forms. While the N1-H form is thermodynamically favored (aromatic stability of the benzene ring is fully preserved), the N2 position is often more nucleophilic under kinetic conditions.
The presence of the bromine at the C4 position adds a layer of complexity:
-
Electronic Effect: The electron-withdrawing nature of the bromine (inductive effect, -I) increases the acidity of the N-H proton compared to unsubstituted indazole (
13.8 vs. 12.5 for 4-Br), making deprotonation faster but the resulting anion less nucleophilic. -
Steric Deception: Unlike C7-substitution, C4-substitution does not sterically hinder the N1 site. Therefore, you cannot rely on steric steering to force the reaction to N2.
This guide provides self-validating protocols to lock your desired isomer.
Module 1: Thermodynamics vs. Kinetics (The "Why")
To control the reaction, you must visualize the energy landscape.
Figure 1: The N1 isomer is thermodynamically stable (
Module 2: Targeting the N1-Isomer (The Standard)
Goal: >95% N1-Alkylation
Mechanism: Thermodynamic Control (
The N1 anion is less nucleophilic but forms a more stable product. To maximize N1, you must allow the reaction to equilibrate or use conditions that stabilize the N1-metal transition state.
Protocol A: The "Cesium Effect" (Recommended)
Cesium carbonate in DMF is the gold standard. The large cesium cation (
Reagents:
-
Substrate: 4-Bromoindazole (1.0 eq)
-
Base:
(1.5 - 2.0 eq) -
Solvent: DMF (Anhydrous) or NMP
-
Electrophile: Alkyl Halide (1.1 eq)
Step-by-Step:
-
Dissolution: Dissolve 4-bromoindazole in DMF (0.2 M concentration).
-
Deprotonation: Add
. Stir at 60°C for 30 mins . Critical: This pre-heating ensures complete deprotonation and thermodynamic equilibration of the anion. -
Addition: Add the electrophile dropwise.
-
Reaction: Stir at 60–80°C.
-
Note: Higher temperatures favor N1 by overcoming the activation energy barrier and allowing any formed N2 product to revert and react at N1 (if reversible).
-
-
Workup: Dilute with water, extract with EtOAc.
Troubleshooting N1 Reactions
| Symptom | Probable Cause | Corrective Action |
| Significant N2 impurity (>10%) | Reaction temperature too low (Kinetic trap). | Increase temperature to 90°C. Switch solvent to NMP. |
| Incomplete Conversion | 4-Br acidity causing ion pairing issues. | Add 18-crown-6 ether (0.1 eq) to sequester cations and free the anion. |
| N2 persists despite heat | Electrophile is too reactive (e.g., Methyl Iodide). | Switch to Methyl Tosylate or Mesylate (softer electrophiles favor thermodynamic product). |
Module 3: Targeting the N2-Isomer (The Challenge)
Goal: >80% N2-Alkylation Mechanism: Kinetic Control / Directed Attack
Obtaining the N2 isomer in 4-bromoindazole is difficult because the C4-Br does not block N1. You cannot rely on simple alkylation. You must use kinetic traps or specific electrophiles .
Protocol B: The Imidate Route (High Selectivity)
Direct alkylation with alkyl halides rarely yields high N2 selectivity for indazoles. The most reliable method is using Alkyl 2,2,2-trichloroacetimidates under Lewis Acid catalysis.
Reagents:
-
Substrate: 4-Bromoindazole (1.0 eq)
-
Reagent: Alkyl-2,2,2-trichloroacetimidate (1.2 eq)
-
Catalyst:
(0.1 eq) or TMSOTf -
Solvent:
or Toluene (Non-polar)
Step-by-Step:
-
Preparation: Dissolve 4-bromoindazole and the imidate reagent in dry
under . -
Catalysis: Cool to 0°C. Add
dropwise. -
Kinetics: Allow to warm to Room Temperature (RT) slowly. Do not heat.
-
Mechanism: The reaction proceeds via an
-like tight ion pair or concerted displacement where the imidate nitrogen H-bonds to the indazole N1-H, positioning the alkyl group perfectly for N2 attack.
Protocol C: The "Mitsunobu" Inversion
If your electrophile is an alcohol, Mitsunobu conditions often favor N2 (or give 1:1 mixtures) more than basic alkylation, though N1 is still often major.
-
Tip: Use non-polar solvents (THF/Toluene) to minimize N1 preference.
Module 4: Analytical Discrimination (The Truth)
You cannot rely on retention time alone. You must verify regiochemistry using NMR.
The NOE Checkpoint
Nuclear Overhauser Effect (NOE) spectroscopy is the only way to be 100% sure.
-
N1-Alkylated Product:
-
Irradiate the
protons. -
Result: You will see an NOE signal enhancement at C7-H (the aromatic proton closest to N1).
-
Note: In 4-bromoindazole, C7-H is the doublet at the "bottom" of the benzene ring.
-
-
N2-Alkylated Product:
-
Irradiate the
protons. -
Result: You will see an NOE signal enhancement at C3-H (the singlet on the pyrazole ring).
-
Note: This is the definitive proof for N2.
-
Data Table: Chemical Shift Trends (General Guidance) Caution: Shifts vary by solvent and substituent.
| Feature | N1-Isomer | N2-Isomer |
| C3-H (Proton NMR) | Typically | Typically |
| C3 (Carbon NMR) | ||
| N-CH2 (Proton NMR) | Often appears as a triplet/multiplet | Often appears as a singlet (if methyl) |
Decision Tree: Protocol Selection
Figure 2: Rapid decision matrix for selecting reaction conditions.
FAQ: Common Pitfalls
Q: Can I use THP (Tetrahydropyranyl) protection to separate the isomers? A: Yes. Reacting 4-bromoindazole with DHP (3,4-dihydro-2H-pyran) and acid catalyst (pTSA) usually gives the N1-THP as the major product because it is thermodynamically controlled. You can crystallize or chromatograph the N1-THP, perform your cross-coupling at C4-Br, and then deprotect (acidic hydrolysis) to get the pure N1-functionalized core.
Q: I am doing a Buchwald-Hartwig coupling at the N-site. Does the 4-Br interfere? A: Yes. 4-Br is an aryl halide. If you try to N-arylate the indazole using Palladium catalysis, the Pd will likely insert into the C4-Br bond (oxidative addition) leading to polymerization or homocoupling.
-
Solution: You must protect the C4-Br (impossible) or, more realistically, use a copper-catalyzed Ullmann-type coupling which is more specific to the N-H and less likely to touch the C4-Br at lower temperatures, OR ensure your N-arylation partner is significantly more reactive (e.g., an aryl iodide) than the C4-bromide.
Q: Why is my N2 product converting to N1 during purification? A: N2 isomers are kinetically stable but thermodynamically unstable. If you use silica gel (acidic) and heat (rotary evaporator), you can induce isomerization.
-
Fix: Neutralize your silica column with 1% Triethylamine or use Alumina (neutral) for purification of N2 isomers.
References
-
Cheung, M., et al. (2003). "An Investigation of the Regioselectivity of the Alkylation of Indazoles." Tetrahedron Letters, 44(1), 133–136.
- Establishes the thermodynamic preference for N1 and solvent effects.
-
Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 71(14), 5392–5395.
- Provides the mechanistic basis for Cesium-effect and coordin
-
Slade, D. J., et al. (2009). "Indazoles: Regioselective Alkylation of the N-2 Position." Organic Letters, 11(19), 4262–4265.
- The definitive guide for using Imid
-
Gaulon, C., et al. (2005). "Palladium-Catalyzed N-Arylation of Indazoles." Journal of Organic Chemistry, 70(18), 7397–7400.
- Discusses metal-c
Sources
Technical Support Center: Optimization of Nitro Reduction to 5-Amino-4-Bromoindazole
Welcome to the Reaction Optimization Support Center. Subject: Chemoselective Reduction of 5-Nitro-4-Bromoindazole Ticket ID: CHEM-RED-4BR-IND Assigned Scientist: Senior Application Specialist
Executive Summary
Reducing 5-nitro-4-bromoindazole to 5-amino-4-bromoindazole presents a classic chemoselectivity conflict. The 4-bromo substituent is electronically activated by the nitro group and sterically crowded by the adjacent bridgehead nitrogen.
Standard catalytic hydrogenation (H₂/Pd-C) frequently causes hydrodebromination , stripping the bromine atom before or during nitro reduction. To retain the halogen, you must utilize single-electron transfer (SET) mechanisms or poisoned heterogeneous catalysts .
This guide prioritizes the Iron/Ammonium Chloride (Fe/NH₄Cl) method as the "Gold Standard" for laboratory-scale reliability, while offering Sulfided Platinum (Pt(S)/C) as a scalable alternative.
Module 1: Method Selection Strategy
Before starting, use this decision matrix to select the protocol that fits your scale and equipment constraints.
Figure 1: Decision tree for selecting the optimal reduction methodology based on scale and waste constraints.
Module 2: The Gold Standard Protocol (Fe / NH₄Cl)
This method relies on a single-electron transfer mechanism. Iron acts as the electron source, while ammonium chloride provides a mild proton source (buffering around pH 5-6), preventing the formation of azo-coupling side products common in basic conditions.
Mechanism of Action
Unlike catalytic hydrogenation, iron attacks the nitro group sequentially (
Step-by-Step Protocol
Reagents:
-
Substrate: 5-nitro-4-bromoindazole (1.0 equiv)
-
Reductant: Iron Powder (325 mesh recommended) (5.0 equiv)
-
Additive: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (3:1 ratio)
Procedure:
-
Dissolution: In a round-bottom flask, suspend the nitroindazole in Ethanol/Water (3:1). The starting material may not fully dissolve at room temperature—this is normal.
-
Activation: Add the
and Iron powder. -
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Mechanical stirring is preferred for scales >5g to keep the heavy iron powder suspended.
-
Monitoring: Check via LC-MS or TLC after 1 hour.
-
Target: M+H = [Expected Mass].
-
Intermediate: Hydroxylamine (M-16) may persist if heating is insufficient.
-
-
Workup (Critical Step):
-
While the reaction is still hot , filter through a pad of Celite.
-
Why Hot? The amine product is often less soluble than the nitro starting material. Cooling causes it to crash out into the iron sludge, leading to massive yield loss.
-
Wash the Celite cake copiously with hot Ethyl Acetate or THF .
-
-
Isolation: Concentrate the filtrate. If the product is amphoteric (common for amino-indazoles), adjust pH to ~8 with saturated
and extract with EtOAc/THF.
Data Validation Table
| Parameter | Specification | Pass Criteria |
| Appearance | Off-white to tan solid | No metallic particles |
| LC-MS | M+H (Product) | >98% Area |
| De-Br Impurity | M-Br peak (Des-bromo) | <0.5% Area |
| Hydroxylamine | M-16 peak | <1.0% Area |
Module 3: Catalytic Hydrogenation (Scale-Up Alternative)
If you are restricted from using stoichiometric metals, you must use a poisoned catalyst . Standard Pd/C will strip the bromine within minutes.
The Solution: Sulfided Platinum (Pt(S)/C)
Sulfided platinum catalysts are "poisoned" with sulfur, which occupies the highly active sites responsible for hydrogenolysis (C-Br bond breaking) while leaving the sites required for nitro reduction available.
Protocol:
-
Catalyst: 5% Pt(S)/C (typically 1-3 wt% loading relative to substrate).
-
Solvent: MeOH or THF.
-
Conditions: 1-3 bar
pressure (balloon is usually sufficient), Room Temperature to 40°C. -
Note: This reaction is slower than Pd/C. Do not increase temperature >50°C to force it, or selectivity will drop.
Module 4: Troubleshooting & FAQs
Q1: I see a peak at M-16 in my LC-MS. What is it, and how do I fix it?
A: This is the hydroxylamine intermediate (
-
Cause: Insufficient heating or old/oxidized iron powder.
-
Fix: Add 2 more equivalents of fresh iron powder and reflux for another 2 hours. Ensure your solvent is strictly 3:1 EtOH/Water; pure ethanol lacks the proton source needed for the final reduction step.
Q2: My filtration is extremely slow, and the filtrate is turning black. A: You are experiencing Iron Colloid breakthrough .
-
Fix: Use a tighter Celite pack. If the filtrate is black, the iron fines have passed through. Treat the filtrate with activated carbon, stir for 30 mins, and re-filter. For the slow rate: ensure you filter hot .
Q3: I lost the Bromine! (M-Br peak observed). A: You likely used Palladium (Pd/C) or Raney Nickel .[1][2]
-
Fix: These catalysts are too active for aryl bromides. Switch immediately to the Fe/NH₄Cl method (Module 2). If you must use hydrogenation, switch to Sulfided Platinum (Module 3).
Q4: The product is stuck in the iron sludge. A: Amino-indazoles have poor solubility.
-
Fix: Do not wash the filter cake with just ethanol. Use THF (Tetrahydrofuran) or hot EtOAc to wash the Celite pad. The increased polarity of THF helps solubilize the amino-indazole.
References
-
Selective Reduction of Nitroarenes (Fe/NH4Cl): Sridharan, V., et al. "Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium." Indian Journal of Chemistry, 2004. (Validated general protocol for Fe/Zn mediated reduction).
-
Chemoselectivity Reviews: "Reduction of Nitro Compounds." Common Organic Chemistry. (Detailed mechanistic overview of Fe vs Pd selectivity).
-
Dehalogenation Prevention: "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." PubMed. (Validation of Sulfided Platinum for halo-nitro reduction).
-
Indazole Specifics: "Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives." National Institutes of Health (PMC). (Specific workup protocols for amino-indazoles).
Disclaimer: All chemical protocols should be performed in a fume hood with appropriate PPE. The 5-amino-4-bromoindazole intermediate is potentially light-sensitive; store under inert atmosphere.
Sources
Handling instability of 4-bromo-1H-indazol-5-amine in air/light
Welcome to the dedicated technical support center for 4-bromo-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and stability of this air- and light-sensitive reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Instability of 4-Bromo-1H-Indazol-5-Amine
4-bromo-1H-indazol-5-amine is a key building block in medicinal chemistry, valued for its role in the synthesis of various therapeutic agents. However, its utility is accompanied by challenges related to its inherent instability. The presence of an electron-rich aromatic amine group and a bromo substituent on the indazole scaffold renders the molecule susceptible to degradation upon exposure to atmospheric oxygen and light. This degradation can lead to the formation of colored impurities, reduced purity, and compromised reactivity, ultimately impacting experimental outcomes. This guide provides a systematic approach to understanding and mitigating these stability issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the storage and use of 4-bromo-1H-indazol-5-amine.
Issue 1: The solid material has changed color from off-white/light yellow to brown or dark purple.
-
Question: I received a fresh bottle of 4-bromo-1H-indazol-5-amine, and it was a light-colored powder. After a few uses in the lab, the remaining solid has darkened significantly. What is causing this, and is the material still usable?
-
Answer:
-
Causality: The color change is a primary indicator of degradation, most likely due to oxidation of the 5-amino group. Aromatic amines are prone to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This oxidation leads to the formation of highly colored polymeric impurities.
-
Immediate Action:
-
Assess Purity: The usability of the darkened material depends on the extent of degradation. It is crucial to assess the purity of the compound before proceeding with your reaction. A simple analytical check, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), can reveal the presence of impurities.
-
Purification: If significant degradation has occurred, purification is necessary. Recrystallization is often an effective method for removing colored, polar impurities.
-
-
Preventative Protocol:
-
Inert Atmosphere Handling: Always handle 4-bromo-1H-indazol-5-amine under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1] This can be achieved using a glovebox or a Schlenk line.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Aliquotting: Upon receiving a new bottle, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the repeated exposure of the bulk material to the laboratory environment.
-
-
Issue 2: My reaction yield is consistently low, and I observe multiple spots on the TLC of the crude reaction mixture.
-
Question: I am using 4-bromo-1H-indazol-5-amine in a cross-coupling reaction, but my yields are much lower than expected. The TLC of the crude product shows my desired product, unreacted starting material, and several unidentified baseline impurities. Could the quality of the amine be the issue?
-
Answer:
-
Causality: Low reaction yields and the formation of multiple byproducts are classic symptoms of using a degraded starting material. The impurities present in the oxidized 4-bromo-1H-indazol-5-amine can interfere with your reaction in several ways:
-
Reduced Stoichiometry: The actual concentration of the active amine is lower than what you weighed out.
-
Catalyst Poisoning: The degradation products may chelate or react with the catalyst, rendering it inactive.
-
Side Reactions: The impurities themselves might be reactive under your reaction conditions, leading to a complex mixture of byproducts.
-
-
Troubleshooting Workflow:
-
Confirm Starting Material Purity: Before starting your reaction, run a purity check on your 4-bromo-1H-indazol-5-amine using HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. A proton NMR spectrum should show clean, sharp peaks corresponding to the structure. Broadened peaks or the appearance of new signals in the aromatic region can indicate degradation.
-
Purify the Amine: If impurities are detected, purify the amine using the recrystallization protocol provided below.
-
Optimize Reaction Setup: Ensure your reaction is performed under strictly anhydrous and deoxygenated conditions, as both air and moisture can be detrimental, especially in catalytic reactions.
-
-
Experimental Protocol: Purification by Recrystallization
-
Place the impure 4-bromo-1H-indazol-5-amine in a Schlenk flask equipped with a magnetic stir bar.
-
Under a positive pressure of nitrogen, add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or a methanol/water mixture) to dissolve the solid.[2][3]
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Filter the crystals under an inert atmosphere using a Schlenk filter stick or a cannula filtration setup.
-
Wash the crystals with a small amount of cold, deoxygenated solvent.
-
Dry the purified crystals under high vacuum.
-
Store the purified material under an inert atmosphere and protected from light.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for 4-bromo-1H-indazol-5-amine?
-
A1: For long-term storage, the compound should be stored at low temperatures, ideally at -20°C, under a dry, inert atmosphere (nitrogen or argon). The container should be opaque or wrapped to protect it from light. For short-term, regular use, storage at 2-8°C under an inert atmosphere is acceptable, provided the material is aliquoted to minimize repeated exposure.
-
| Storage Condition | Recommended Temperature | Atmosphere | Light Protection | Duration |
| Long-Term | -20°C | Inert (Nitrogen/Argon) | Amber vial/Foil wrap | > 6 months |
| Short-Term | 2-8°C | Inert (Nitrogen/Argon) | Amber vial/Foil wrap | < 6 months |
-
Q2: What are the likely degradation pathways for this molecule?
-
A2: The two primary degradation pathways are:
-
Oxidation: The 5-amino group is susceptible to oxidation by atmospheric oxygen, leading to the formation of colored imines, azo compounds, and eventually polymeric materials. This is often the cause of the observed color change.
-
Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light, which can lead to the formation of debrominated species and other radical-mediated byproducts.[4][5]
-
-
-
Q3: How can I monitor the purity of 4-bromo-1H-indazol-5-amine over time?
-
A3: A stability-indicating HPLC method is the most robust way to monitor purity. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Periodically injecting a solution of your stored standard and comparing the chromatogram to a reference chromatogram of a freshly purified sample will allow you to quantify any degradation. 1H NMR can also be used to detect the presence of impurities, although it is generally less sensitive than HPLC for this purpose.
-
-
Q4: What solvents are compatible with 4-bromo-1H-indazol-5-amine for reactions and purification?
-
A4: Based on literature for similar compounds and general chemical principles, the following solvents are likely to be compatible:
-
For Reactions: Aprotic solvents such as Tetrahydrofuran (THF), Dioxane, N,N-Dimethylformamide (DMF), and Toluene are commonly used, provided they are thoroughly dried and deoxygenated.
-
For Recrystallization: Protic solvents like ethanol and methanol, or mixtures with water, have been shown to be effective for purifying related aminoindazoles.[2][3] The choice of solvent will depend on the specific impurities you are trying to remove.
-
-
Visualizing Workflows and Degradation
To aid in understanding the critical handling procedures and potential degradation pathways, the following diagrams are provided.
References
-
Oxidation of Amines by Flavoproteins. (n.d.). NCBI. Retrieved February 8, 2024, from [Link]
-
Oxidative ring-opening of 3-aminoindazoles for the synthesis of 2-aminobenzoates. (2020). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved February 8, 2024, from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Purification of air-sensitive complex. (2021). Reddit. Retrieved February 8, 2024, from [Link]
-
Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. (2009). PubMed. Retrieved February 8, 2024, from [Link]
- Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.). Google Patents.
- Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.). Google Patents.
-
Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. (2021). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
4 Bromo 1H Indazole. (n.d.). Scribd. Retrieved February 8, 2024, from [Link]
- Aniline purification method. (n.d.). Google Patents.
-
Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. (2012). PubMed. Retrieved February 8, 2024, from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013). ChemistryViews. Retrieved February 8, 2024, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 8, 2024, from [Link]
-
Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved February 8, 2024, from [Link]
-
1H-Indazol-5-amine. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.). Sentro Tech. Retrieved February 8, 2024, from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization & Purification of 4-Bromo-1H-indazol-5-amine
[1]
Executive Summary & Molecule Profile[1][2]
The intermediate 4-bromo-1H-indazol-5-amine is a critical scaffold in the synthesis of Type I and Type II kinase inhibitors (e.g., FGFR, VEGFR targets).[1] Its structural uniqueness—the steric bulk of the bromine at the C4 position adjacent to the C5 amine—creates specific challenges during crystallization, primarily oiling out and oxidative instability .
This guide moves beyond standard textbook procedures to address the "tribal knowledge" required to isolate this intermediate in high purity (>98% HPLC).
Key Physicochemical Challenges
| Parameter | Technical Insight |
| Solubility Profile | Moderate in lower alcohols (MeOH, EtOH); Low in non-polar hydrocarbons; High in DMSO/DMF.[1] |
| pKa Characteristics | The indazole N1-H is acidic (pKa ~14), while the C5-amine is weakly basic (pKa ~3-4).[1] This amphoteric nature complicates pH-swing extractions.[1] |
| Stability | The electron-rich aniline moiety is prone to oxidation (browning) upon air exposure, accelerated by trace metals. |
| Polymorphism | High risk of solvate formation in chlorinated solvents.[1] |
Core Protocol: The "Happy Path" Crystallization
Recommended starting point for crude material isolated from Iron/NH4Cl or SnCl2 reduction.
Context: You have just reduced 4-bromo-5-nitro-1H-indazole. The crude is a dark solid or viscous oil.
Method A: Ethanol/Water Anti-Solvent Crystallization
This method leverages the steep solubility curve of the amine in aqueous ethanol.
-
Dissolution: Suspend the crude solid in absolute Ethanol (5 vol) at 75°C. If insolubles remain, hot filter through Celite.
-
Nucleation: Cool slowly to 60°C. Add DI Water (2 vol) dropwise until slight turbidity persists.
-
Re-dissolution: Add just enough Ethanol (dropwise) to clear the solution at 60°C.
-
Crystallization: Cool to 20°C at a rate of 10°C/hour.
-
Critical Step: Seed with pure crystal (0.5 wt%) at 45°C to prevent oiling out.
-
-
Maturation: Stir at 0-5°C for 2 hours.
-
Isolation: Filter and wash with cold Ethanol/Water (1:1).
Troubleshooting Guides (FAQ Format)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common failure mode for 4-bromo-indazoles.[1] The presence of the bromine atom disrupts crystal packing, and residual impurities (dimers, azo-compounds) act as plasticizers, lowering the melting point of the solvated phase.
Corrective Protocol: Do not simply cool it further. You must lower the supersaturation level.
-
Re-heat the mixture until the oil dissolves completely.
-
Switch Solvent System: If EtOH/Water fails, switch to Isopropyl Acetate (IPAc) / n-Heptane .[1]
-
Dissolve in IPAc (4 vol) at 70°C.
-
Add Heptane (2 vol) slowly.
-
Seeding is mandatory here.
-
-
Use the "Scratch & Seed" Technique: If you lack seed crystals, dip a glass rod in the solution, let it dry to form a crust, and re-insert it to induce nucleation.
Issue 2: "The crystals are turning pink/brown during drying."
Diagnosis: Oxidative degradation of the C5-amine.[1] The 4-bromo substituent electronically enriches the ring, making the amine more susceptible to radical oxidation.[1]
Corrective Protocol:
-
Degas Solvents: Sparge all crystallization solvents with Nitrogen/Argon for 15 minutes prior to use.[1]
-
Add Antioxidant: Add 0.1 mol% L-Ascorbic Acid or Sodium Metabisulfite to the aqueous phase during crystallization.[1]
-
Salt Formation (Ultimate Fix): If the free base remains unstable, convert it to the Hydrochloride (HCl) salt .
Issue 3: "I see a 5-10% impurity that won't wash away."
Diagnosis: This is likely the Debrominated impurity (1H-indazol-5-amine) .[1]
-
Cause: If you used catalytic hydrogenation (Pd/C + H2) for the nitro reduction, you likely cleaved the C-Br bond.
-
Verification: Check LCMS (Mass difference of -79/81 amu).[1]
Corrective Protocol: You cannot crystallize this out easily due to structural similarity.
-
Prevention: Switch reduction method to Iron/Ammonium Chloride or Sodium Dithionite (chemoselective methods).
-
Purification: If the impurity is already present, you must use Reverse Phase Flash Chromatography (C18 column, Water/Acetonitrile gradient). Crystallization is ineffective for separating des-bromo analogs.[1]
Visual Workflows
Diagram 1: Purification Decision Tree
Use this logic flow to determine the correct purification strategy based on crude purity and physical state.
Caption: Decision matrix for selecting purification method based on impurity profile and physical state.
Diagram 2: The "Oiling Out" Rescue Loop
Specific workflow for handling the common phase separation issue.
Caption: Step-by-step rescue protocol for supersaturated solutions that separate into oil.
Analytical Validation Parameters
To ensure your process is self-validating, verify these markers after crystallization:
| Test | Acceptance Criteria | Scientific Rationale |
| 1H NMR (DMSO-d6) | Integral ratio of aromatic protons (C3-H vs C6/C7-H) must match theoretical. | Confirms no loss of Bromine.[1] |
| HPLC Purity | >98.5% Area | Kinase inhibitors require high purity to avoid off-target toxicity in later steps.[1] |
| Visual Appearance | Off-white to pale yellow crystalline powder.[1] | Dark brown indicates oxidation; "Sticky" texture indicates residual solvent or amorphous content.[1] |
| Residual Solvents | < 5000 ppm Ethanol | Ethanol solvates can interfere with subsequent lithiation or coupling reactions. |
References
-
Synthesis of 5-amino-indazoles via Nitro Reduction
- Source: Vertex AI Search / Google P
- Relevance: Validates the Iron/NH4Cl reduction method to prevent debromin
-
Link:[1]
-
Crystallization of Amino-Halo-Indazoles
- Source: NIH / PMC (PMC8276652).
- Relevance: Describes ethanol recrystallization techniques for 3-amino-5-bromo-1H-indazole, providing the solubility basis for the 4-bromo isomer.
-
Link:[1]
-
Solubility & Salt Formation in Indazoles
-
General Indazole Reactivity & Tautomerism
Validation & Comparative
1H NMR Characterization Guide: 4-bromo-1H-indazol-5-amine
[1]
Executive Summary & Technical Context
4-bromo-1H-indazol-5-amine is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., FGFR or VEGFR targets) and capsid inhibitors.[1] Its structural integrity is defined by the fusion of a pyrazole ring with a benzene ring, substituted at the 4-position with bromine and the 5-position with an amine group.
Characterizing this molecule presents specific challenges due to annular tautomerism (
The "Product" Comparison: Solvent System Efficacy
For this specific intermediate, the "alternative" solutions are the NMR solvent systems used to visualize it. Choosing the wrong system leads to data loss (missing protons) or insolubility.
| Feature | DMSO- | Methanol- | Chloroform- |
| Solubility | Excellent | Good | Poor (Risk of aggregation) |
| Labile Protons | Visible (NH, NH | Invisible (Exchanged) | Broad/Undefined |
| Resolution | High (Sharp peaks) | High | Moderate (Broadening) |
| Chemical Shift Stability | Stable | Stable | Concentration Dependent |
Structural Dynamics & Tautomerism
Before interpreting the spectrum, one must understand the active species. In solution (DMSO), the
Graphviz Diagram: Structural Assignment & Tautomerism
The following diagram illustrates the numbering scheme and the tautomeric equilibrium relevant to the NMR assignment.
Caption: Structural connectivity of 4-bromo-1H-indazol-5-amine showing predicted chemical shifts and solvent interaction logic.
Comparative Analytical Data
The following data is synthesized from analog comparisons (e.g., 7-bromo-4-chloro-1H-indazol-3-amine) and substituent chemical shift (SCS) additivity rules.
A. The Gold Standard: DMSO- Spectrum
Conditions: 400 MHz, 298 K, ~10 mg/mL concentration.[1] Reference: Tetramethylsilane (TMS) at 0.00 ppm; DMSO residual peak at 2.50 ppm.[1]
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH (Indazole) | 12.90 - 13.20 | Broad Singlet | 1H | - | Highly desheilded, H-bonded to solvent.[1] |
| H-3 | 7.95 - 8.05 | Singlet | 1H | - | Characteristic pyrazole proton; deshielded by aromatic ring current.[1] |
| H-7 | 7.35 - 7.45 | Doublet | 1H | Ortho to H-6; adjacent to N1 (deshielded).[1] | |
| H-6 | 6.80 - 6.95 | Doublet | 1H | Ortho to H-7; Upfield shift due to electron-donating C5-NH | |
| NH | 4.90 - 5.20 | Broad Singlet | 2H | - | Exchangeable; position varies with concentration/water content.[1] |
B. The Alternative: Methanol- (MeOD)
Use Case: When the sample must be recovered easily or for LC-MS correlation.[1]
Critical Difference: The signals at 13.0 ppm (NH) and 5.0 ppm (NH
-
H-3: Shifts slightly upfield (~7.9 ppm).
-
H-6/H-7: Pattern remains (Doublet-Doublet system), but shifts may move slightly upfield due to lack of DMSO H-bonding.
Detailed Experimental Protocol
To ensure reproducibility and avoid artifacts (like rotamer peaks or aggregation broadening), follow this self-validating protocol.
Phase 1: Sample Preparation (Self-Validating)[1]
-
Massing: Weigh 5–10 mg of 4-bromo-1H-indazol-5-amine into a clean vial.
-
Check: If the solid is dark brown/black, it may be oxidized. Purity check via TLC (50% EtOAc/Hexane) is recommended before NMR.[1]
-
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D).-
Why: DMSO prevents aggregation of the planar indazole rings.
-
-
Homogenization: Vortex for 30 seconds. Sonicate if particles remain.[1]
-
Transfer: Filter through a glass wool plug into the NMR tube if undissolved solids persist.
Phase 2: Acquisition Parameters[1]
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Relaxation Delay (D1): Set to
seconds. -
Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.[1]
Phase 3: Processing & Integration Workflow[1]
Caption: Step-by-step processing workflow ensuring quantitative accuracy of the integration.
Troubleshooting & Anomalies
When characterizing this specific regioisomer, researchers often encounter the following issues:
-
Missing Amine Peak:
-
Cause: Wet DMSO.[1] Water (HOD peak at 3.33 ppm) undergoes fast exchange with the amine.
-
Solution: Add activated 3Å molecular sieves to the NMR tube and let stand for 15 minutes.
-
-
Broadening of H-3:
-
Differentiation from 6-bromo isomer:
References
-
Reich, H. J. (2023).[1] Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison.[1] [Link][1]
-
Claramunt, R. M., et al. (2006).[1] The tautomerism of indazoles in the solid state and in solution. Arkivoc. [Link]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 53394625 (Related Analog: 5-Aminoindazole). [Link][1]
Distinguishing 4-bromo and 6-bromo indazole isomers by NMR
An In-Depth Technical Guide to Distinguishing 4-Bromo and 6-Bromo Indazole Isomers by NMR
Executive Summary
In medicinal chemistry, the indazole scaffold is a privileged structure, frequently used in kinase inhibitors and GPCR ligands. However, electrophilic aromatic substitution or cyclization reactions often yield mixtures of regioisomers—specifically the 4-bromo and 6-bromo derivatives—which are difficult to separate by standard chromatography due to similar polarity.
Correct structural assignment is critical for Structure-Activity Relationship (SAR) integrity. This guide provides a definitive, self-validating NMR protocol to distinguish 4-bromo-1H-indazole from 6-bromo-1H-indazole without the need for X-ray crystallography. The methodology relies on two immutable physical evidences: spin-spin coupling topology (J-coupling) and through-space magnetization transfer (NOE).
Theoretical Basis: The Coupling Topology
The primary distinction lies in the arrangement of the remaining protons on the benzene ring. Bromine substitution interrupts the proton spin system in distinct ways for each isomer.
4-Bromoindazole (Contiguous Spin System)
-
Substitution: C4 is blocked by Bromine.
-
Remaining Protons: H5, H6, H7.
-
Topology: These three protons are contiguous (neighbors).
-
Expected Pattern: An AMX or ABC spin system.
-
H6: Has two ortho neighbors (H5 and H7). It typically appears as a triplet (t) or doublet of doublets (dd) with two large ortho couplings (
Hz). -
H5 & H7: Each has only one ortho neighbor. They appear as doublets (d) .
-
6-Bromoindazole (Interrupted Spin System)
-
Substitution: C6 is blocked by Bromine.[1]
-
Remaining Protons: H4, H5, H7.
-
Topology: The spin system is interrupted.
-
H4 & H5: Are ortho neighbors. They form an AX or AB system (two doublets,
Hz). -
H7: Is isolated from the others by the Bromine at C6. It has no ortho neighbors. It appears as a singlet (s) or a fine doublet due to meta-coupling (
Hz) with H5.
-
Experimental Protocol
To ensure high-resolution data capable of resolving meta-couplings, follow this strict protocol.
Step 1: Sample Preparation
-
Solvent: DMSO-d
(Preferred over CDCl to sharpen exchangeable NH signals and prevent aggregation). -
Concentration: 5–10 mg of sample in 600 µL solvent.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).
Step 2: Acquisition Parameters (400 MHz or higher)
-
1H NMR:
-
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 or 32 (for high S/N).
-
Acquisition Time (AQ):
3.0 seconds (crucial for resolving small couplings).
-
-
NOESY 1D/2D:
-
Mixing Time: 500 ms.
-
Focus: Irradiate the H3 pyrazole singlet (typically ~8.0–8.2 ppm).
-
Data Analysis & Comparison
Method A: 1H NMR Multiplet Analysis (The "Fingerprint")
The following table summarizes the diagnostic signals in the aromatic region (7.0 – 8.0 ppm).
| Feature | 4-Bromoindazole | 6-Bromoindazole |
| H3 (Pyrazole) | Singlet (~8.0 ppm) | Singlet (~8.0 ppm) |
| H4 | Absent (Substituted) | Doublet ( |
| H5 | Doublet ( | Doublet of Doublets ( |
| H6 | Triplet / dd ( | Absent (Substituted) |
| H7 | Doublet ( | Singlet (or fine doublet, |
| Key Visual Cue | "Three adjacent peaks" Look for the central triplet (H6). | "Two pairs + One orphan" Look for the isolated singlet (H7). |
Method B: NOE Validation (The "Gold Standard")
This method is self-validating because it relies on the spatial proximity of the H3 proton (on the pyrazole ring) to the H4 position.
-
6-Bromoindazole: H3 is spatially close to H4 . Irradiating H3 will show a strong NOE enhancement at H4.
-
4-Bromoindazole: The H4 position is occupied by Bromine.[2] No NOE enhancement will be observed in the aromatic region corresponding to an ortho-proton.
Decision Logic & Workflow
The following diagrams illustrate the logical pathway for assignment and the NOE mechanism.
Figure 1: Isomer Assignment Decision Tree
Caption: Logical workflow for distinguishing isomers based on H6 multiplicity.
Figure 2: NOE Interaction Map
Caption: Spatial magnetization transfer (NOE) is only possible in the 6-bromo isomer where H4 is present.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin systems and NOE).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for coupling constants).
-
López-Alvarado, P., et al. (2002). "Tautomerism and N-alkylation of indazoles." Arkivoc. (Detailed discussion on indazole regioisomer synthesis and NMR characterization).
-
Standar, S., et al. (2010). "Regioselective Synthesis of Bromoindazoles." Journal of Organic Chemistry. (Experimental data on bromoindazole isomers).
Sources
Comparative Guide: Crystal Structure Analysis of 4-Bromo-1H-indazol-5-amine Complexes
Executive Summary & Strategic Importance
The 4-bromo-1H-indazol-5-amine scaffold represents a "privileged structure" in modern kinase inhibitor design (e.g., targeting ALK, ROS1, or TRK pathways). While the indazole core provides the hydrogen-bonding motif necessary for the ATP-binding pocket, the 4-bromo substituent and 5-amine group introduce critical vectors for supramolecular assembly and potency optimization.
This guide objectively compares the structural behavior of this specific scaffold against non-halogenated and fluoro-analogs. We focus on the competition between Hydrogen Bonding (HB) and Halogen Bonding (XB) in solid-state formation—a critical factor for solubility, bioavailability, and protein-ligand affinity.
Structural Mechanics: The "Sigma-Hole" vs. H-Bonding
In crystal engineering, 4-bromo-1H-indazol-5-amine is unique because it possesses two competing directional forces. Understanding these allows you to predict stability and solubility profiles.
The Interaction Hierarchy
The crystal lattice is governed by an interaction hierarchy. Unlike the 4-fluoro analog (where the fluorine acts largely as an H-bond acceptor or steric blocker), the 4-bromo variant exhibits a distinct sigma-hole (
| Feature | 4-Bromo-1H-indazol-5-amine | 4-Fluoro Analog | 4-H (Unsubstituted) |
| Primary Synthon | N-H...N (Indazole Dimer) | N-H...N (Indazole Dimer) | N-H...N (Indazole Dimer) |
| Secondary Synthon | C-Br...N / C-Br...O (Halogen Bond) | Weak C-F...H | C-H...pi (Weak) |
| Lattice Stability | High (Directional XB + HB) | Medium (Packing efficiency) | Low (Non-directional) |
| Solubility Risk | High (Strong lattice energy) | Medium | Low |
Tautomeric Preferences (1H vs. 2H)
Indazoles exist in annular tautomerism.[1] For the 4-bromo-5-amine derivative, the 1H-tautomer is thermodynamically preferred in the solid state.
-
Mechanism: The 4-bromo group exerts steric pressure on the N1/N2 region, but the electronic donation from the 5-amine stabilizes the benzenoid ring, reinforcing the 1H form.
-
Observation: In co-crystals with carboxylic acids, proton transfer typically occurs at N2 , confirming the basicity hierarchy influenced by the amine.
Visualization of Interaction Pathways
The following diagram illustrates the competitive interaction landscape during the crystallization of 4-bromo-1H-indazol-5-amine complexes.
Caption: Interaction map showing how the 4-Br sigma hole acts as a secondary "anchor" in both drug targets and co-crystal lattices, distinct from the primary amine H-bonds.
Experimental Protocols
Protocol A: Growth of 4-Bromo-1H-indazol-5-amine Co-Crystals
Objective: Stabilize the amine moiety via co-crystallization with a carboxylic acid (e.g., fumaric acid).
-
Preparation of Solution A (The Base):
-
Dissolve 0.1 mmol of 4-bromo-1H-indazol-5-amine in 2 mL of Methanol (MeOH).
-
Note: Sonicate for 5 mins. The 4-Br group reduces solubility compared to the non-halogenated analog.
-
-
Preparation of Solution B (The Co-former):
-
Dissolve 0.1 mmol of Fumaric Acid in 2 mL of Ethanol (EtOH).
-
-
Layering (The Critical Step):
-
In a narrow NMR tube or crystallization vial, place Solution B at the bottom.
-
Carefully add a buffer layer of 0.5 mL pure 1:1 MeOH:EtOH solvent.
-
Gently pipette Solution A on top. Do not mix.
-
-
Incubation:
-
Seal with Parafilm (poke 1 small hole for slow evaporation).
-
Store at 4°C in a vibration-free environment.
-
Timeline: Crystals suitable for XRD (0.2 mm) typically appear in 5–7 days.
-
Protocol B: Data Collection & Refinement (SC-XRD)
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K(\alpha) or Cu-K(\alpha)).
-
Temperature: Maintain 100 K . Reason: Bromine atoms have high thermal motion; room temperature data will result in "smeared" electron density and high R-factors.
-
Absorption Correction: Mandatory. The Linear Absorption Coefficient ((\mu)) for Br is high. Use numerical absorption correction (face-indexing) rather than simple multi-scan (SADABS) if crystal morphology is defined.
-
Disorder Handling: The 5-amine group often shows rotational disorder. If hydrogen atoms cannot be located in difference Fourier maps, constrain them using a riding model (AFIX 137 for NH3+ or AFIX 43 for NH2).
Comparative Data Analysis
When analyzing the structure, compare your unit cell parameters against these representative ranges for indazole derivatives to validate your phase.
| Parameter | 4-Bromo-1H-indazol-5-amine (Complex) | 4-Fluoro Analog | Interpretation |
| Space Group | Often P2(1)/c or P-1 | Often P2(1)/c | Centrosymmetric packing is preferred to maximize dipole cancellation. |
| C-X Bond Length | 1.89 – 1.91 Å (C-Br) | 1.35 – 1.37 Å (C-F) | The long C-Br bond projects the sigma hole further, enabling interaction with carbonyls 3.0–3.4 Å away. |
| Packing Fraction | High (~72-75%) | Medium (~68-70%) | Br fills void space efficiently; F is too small, often leading to solvates. |
| Intermolecular Distance | Br...N / Br...O < 3.4 Å | F...H > 2.6 Å | Critical Check: If Br...Acceptor distance is < sum of van der Waals radii, you have a Halogen Bond. |
Logic of the Workflow
The following Graphviz diagram outlines the decision-making process for solving these specific structures, addressing common pitfalls like twinning or disorder associated with the heavy Bromine atom.
Caption: Crystallographic workflow emphasizing absorption correction and Hydrogen location, critical for heavy-atom amine structures.
References
-
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link
- Context: Authoritative definition of the C-Br...Acceptor interactions described in Section 2.
-
Claramunt, R. M., et al. (2006). "Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones." Molecules. Link
- Context: Establishes the energetic basis for Indazole 1H vs 2H tautomerism cited in Section 2.2.
-
Cavallo, G., et al. (2016). "The Halogen Bond."[2][3][4][5] Chemical Reviews. Link
- Context: Comprehensive review on sigma-hole interactions used to justify the "Interaction Hierarchy."
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." Link
- Context: The database required for valid
Sources
- 1. researchgate.net [researchgate.net]
- 2. Halogen bonding in hypervalent iodine and bromine derivatives: halonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Bromoindazole and 7-Bromoindazole: Unveiling Isomeric Nuances in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The strategic placement of a bromine atom on this heterocyclic system can profoundly influence its physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of two key positional isomers: 4-bromoindazole and 7-bromoindazole. By synthesizing available experimental data, we aim to elucidate the subtle yet significant differences in their biological profiles, offering valuable insights for researchers engaged in the design and development of novel indazole-based therapeutics.
At a Glance: Key Biological Activities
While both 4-bromoindazole and 7-bromoindazole are recognized as valuable intermediates in the synthesis of bioactive molecules, their reported biological activities show distinct areas of focus. 4-Bromoindazole has been more extensively studied for its direct antibacterial and anticancer properties. In contrast, 7-bromoindazole is frequently utilized as a synthetic building block in the development of a broader range of therapeutic agents, including anti-inflammatory and anticancer drugs.
Head-to-Head Comparison: Lactoperoxidase Inhibition
A direct comparative study on the inhibitory effects of 4-bromoindazole and 7-bromoindazole against bovine milk lactoperoxidase (LPO), an enzyme with antimicrobial properties, reveals a significant difference in their potency. This provides a clear example of how the bromine atom's position on the indazole ring dictates the molecule's interaction with a biological target.
Table 1: Comparative Inhibitory Activity against Bovine Milk Lactoperoxidase (LPO)
| Compound | Inhibition Constant (Kᵢ) | Inhibition Type |
| 4-Bromo-1H-indazole | 4.10 µM | Not Specified |
| 7-Bromo-1H-indazole | 252.78 µM | Not Specified |
The data unequivocally demonstrates that 4-bromoindazole is a significantly more potent inhibitor of lactoperoxidase than its 7-bromo counterpart, with a Kᵢ value approximately 60-fold lower. This substantial difference underscores the critical role of isomeric substitution in determining biological efficacy.
Delving Deeper: Anticancer and Antibacterial Potential
While direct comparative studies across a wide range of biological targets are limited, individual research efforts have shed light on the distinct anticancer and antibacterial profiles of these two isomers.
4-Bromoindazole: A Focus on Direct Antimicrobial and Cytotoxic Effects
4-Bromoindazole has demonstrated notable activity as both an antibacterial and an anticancer agent.
Antibacterial Activity: Research has identified 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[1] This mode of action makes it a promising scaffold for the development of novel antibiotics. One study reported that a derivative of 4-bromoindazole exhibited potent activity against penicillin-resistant Staphylococcus aureus.[1] Further reports suggest that 4-bromoindazole can act as an antibacterial agent by binding to the protonated form of methicillin-resistant penicillinase (MRP) in staphylococci.[2]
Anticancer Activity: In the realm of oncology, 4-bromoindazole has been shown to inhibit cancer cell proliferation by targeting DNA gyrase and topoisomerase IV, leading to DNA damage and apoptosis.[2] It has also shown activity against cancer cells harboring the V600E mutation.[2]
7-Bromoindazole: A Versatile Scaffold in Drug Discovery
While specific quantitative data on the standalone biological activity of 7-bromoindazole is less prevalent in the public domain, its importance as a synthetic intermediate in the creation of potent therapeutic agents is well-documented. It serves as a key building block in the development of novel anticancer and anti-inflammatory drugs.[3] For instance, a derivative, 3-bromo-7-nitroindazole, has been identified as a potent inhibitor of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS), with IC₅₀ values of 0.17 µM and 0.29 µM, respectively.[4] This highlights the potential for the 7-substituted indazole core in modulating key signaling pathways.
Structure-Activity Relationship: The "Why" Behind the Differences
The observed differences in biological activity between 4-bromo and 7-bromoindazole can be attributed to the influence of the bromine atom's position on the molecule's electronic distribution, lipophilicity, and steric profile. These factors govern how the molecule interacts with its biological target. The bromine substituent at the 4-position may facilitate specific interactions within the active site of enzymes like lactoperoxidase and FtsZ, leading to enhanced inhibitory activity. Conversely, the 7-position, being adjacent to the pyrazole nitrogen, might offer a different vector for chemical modification, making it a valuable handle for synthesizing a diverse range of derivatives with varied therapeutic applications.
Experimental Protocols: A Guide for Your Research
To facilitate further investigation and validation of the biological activities of these compounds, we provide the following detailed, step-by-step methodologies for key assays.
Lactoperoxidase (LPO) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against LPO.
Materials:
-
Bovine milk lactoperoxidase (LPO)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) solution (e.g., 1 mM)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3.2 mM)
-
Test compounds (4-bromoindazole and 7-bromoindazole) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, ABTS solution, and the LPO enzyme solution.
-
Add varying concentrations of the test compound (or solvent control) to the reaction mixture and pre-incubate for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the H₂O₂ solution.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the oxidation of ABTS.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the type of inhibition and the inhibition constant (Kᵢ) by plotting the data using appropriate graphical methods (e.g., Lineweaver-Burk or Dixon plots).
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase buffer
-
ATP solution
-
Peptide substrate
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Add the kinase buffer, kinase, and test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
Indazole derivatives are known to exert their biological effects by modulating various signaling pathways critical for cell growth, proliferation, and survival.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several indazole-based compounds have been developed as potent VEGFR-2 inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway by bromoindazole derivatives.
By inhibiting the phosphorylation of VEGFR-2, these compounds can block downstream signaling through pathways like the PI3K/Akt/mTOR cascade, ultimately leading to a reduction in tumor angiogenesis and growth.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: Indazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
Some indazole derivatives have been shown to inhibit components of this pathway, such as PI3K itself, thereby disrupting the downstream signaling cascade and inducing cell cycle arrest and apoptosis in cancer cells.
Conclusion and Future Directions
This comparative guide highlights the distinct biological profiles of 4-bromoindazole and 7-bromoindazole. While 4-bromoindazole shows promise as a direct-acting antibacterial and anticancer agent, 7-bromoindazole serves as a versatile platform for the synthesis of a diverse array of therapeutic candidates. The significant difference in their LPO inhibitory activity underscores the profound impact of isomeric substitution on biological function.
For researchers in drug development, these findings emphasize the importance of a nuanced understanding of structure-activity relationships. Future research should focus on expanding the direct comparative biological evaluation of these isomers across a wider range of targets, including various kinases and bacterial enzymes. Such studies will be invaluable in guiding the rational design of next-generation indazole-based therapeutics with improved potency and selectivity.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - National Institutes of Health. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. [Link]
-
Discovery and optimization of reverse indazoles as small-molecule inhibitors of HPK1. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - MDPI. [Link]
-
Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed. [Link]
-
Inhibition of Lactoperoxidase by Its Own Catalytic Product: Crystal Structure of the Hypothiocyanate-Inhibited Bovine Lactoperoxidase at 2.3-Å Resolution - PMC - PubMed Central. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. [Link]
-
1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed. [Link]
-
7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem. [Link]
-
The Activation Method of Lactoperoxidase System to Inhibit Microbial Activity in Fresh Milk. [Link]
-
Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses | ACS Infectious Diseases. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
-
Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - NIH. [Link]
-
Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed. [Link]
-
The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - MDPI. [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. [Link]
-
Modified Lactoperoxidase System as a Promising Anticaries Agent: In Vitro Studies on Streptococcus mutans Biofilms - MDPI. [Link]
-
Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
(PDF) Discovery of novel FtsZ inhibitors with antimicrobial activity by virtual screening and in vitro biological evaluation - ResearchGate. [Link]
-
CYP2E1 - Wikipedia. [Link]
-
A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine - Association for Biology Laboratory Education. [Link]
-
Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. [Link]
-
MTT (Assay protocol. [Link]
-
3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6 - PubMed. [Link]
-
In vitro and In silico Evaluation of Antibacterial Effects in Some Oxadiazole Compounds against Escherichia coli O157: H7 - Brieflands. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC. [Link]
Sources
A Comparative Guide to Achieving Optimal HPLC Retention of 4-bromo-1H-indazol-5-amine for Pharmaceutical Analysis
In the landscape of drug discovery and development, particularly in the synthesis of kinase inhibitors and other targeted therapies, 4-bromo-1H-indazol-5-amine serves as a critical building block. The precise analytical characterization of this intermediate is paramount to ensure the purity, stability, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), stand as the definitive techniques for this purpose.
This guide provides an in-depth, experience-driven comparison of chromatographic strategies for the analysis of 4-bromo-1H-indazol-5-amine. We will move beyond rote protocols to explore the fundamental principles and causal relationships that govern analyte retention and selectivity. Our focus is on establishing a robust, self-validating analytical system that delivers accuracy and efficiency.
The Analytical Challenge: Physicochemical Properties of 4-bromo-1H-indazol-5-amine
Understanding the analyte is the first step in sound method development. 4-bromo-1H-indazol-5-amine is a moderately polar aromatic amine. Its structure features:
-
An indazole core : A bicyclic aromatic system capable of π-π interactions.
-
An amine group (-NH2) : A basic functional group that can be protonated, making its retention highly sensitive to mobile phase pH.
-
A bromine atom (-Br) : A bulky, electronegative substituent that increases the molecule's hydrophobicity.
This combination of a hydrophobic core and a polar, ionizable amine group necessitates a careful selection of chromatographic conditions to achieve symmetrical peak shapes and reproducible retention times.
Primary Recommended Method: Reversed-Phase UPLC/HPLC
Reversed-phase (RP) chromatography is the workhorse of the pharmaceutical industry and the logical starting point for this analyte.[1] The primary retention mechanism is the hydrophobic interaction between the nonpolar stationary phase (typically C18) and the analyte.[2]
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the most widely used and versatile reversed-phase column, offering a high degree of hydrophobicity that is well-suited for retaining the indazole core.[1] Modern, high-purity silica-based C18 columns with end-capping are essential to minimize unwanted interactions between the basic amine group and acidic residual silanols on the silica surface, which can cause significant peak tailing.
-
Mobile Phase pH Control: The amine group in 4-bromo-1H-indazol-5-amine is basic. At a mobile phase pH below its pKa, the amine will be protonated (-NH3+), making the molecule more polar and reducing its retention on a C18 column.[2] Conversely, at a pH above the pKa, it will be in its neutral, more hydrophobic form, leading to stronger retention. For robust and reproducible results, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa. A low pH (e.g., 2.5-3.5) using a modifier like formic acid or a phosphate buffer is recommended. This ensures the amine is consistently in its protonated state, leading to stable retention times and improved peak shape by mitigating interactions with silanols.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it can offer different selectivity and often results in sharper peaks and lower backpressure.
Experimental Protocol: UPLC/HPLC Method for 4-bromo-1H-indazol-5-amine
1. System Preparation:
- System: An Agilent 1290 Infinity II UPLC or similar system, or a standard HPLC system.
- Degasser: Ensure the mobile phase degasser is active.
- Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (for UPLC) or a Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm (for HPLC).
2. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
- Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile.
- Filter both mobile phases through a 0.22 µm filter.
3. Chromatographic Conditions:
- Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).
- Column Temperature: 30 °C.
- Injection Volume: 1 µL (UPLC) or 10 µL (HPLC).
- Detection: UV at 254 nm.
- Gradient Program (Scouting):
- 0.00 min: 10% B
- 5.00 min: 90% B
- 6.00 min: 90% B
- 6.10 min: 10% B
- 8.00 min: 10% B
4. Sample Preparation:
- Accurately weigh and dissolve the 4-bromo-1H-indazol-5-amine standard or sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL.
Workflow for RP-HPLC Method Development
Caption: Workflow for Reversed-Phase HPLC Method Development.
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar molecules that show poor retention in reversed-phase chromatography, HILIC is an excellent alternative.[3][4] Although 4-bromo-1H-indazol-5-amine is moderately polar and well-suited for RP-HPLC, a HILIC method can provide orthogonal selectivity, which is incredibly valuable for identifying or separating impurities that might co-elute in the reversed-phase method.
Causality Behind Experimental Choices:
-
Mechanism: In HILIC, the stationary phase is polar (e.g., bare silica, amide, or diol), and it adsorbs a water-rich layer from the highly organic mobile phase.[5] Polar analytes partition into this aqueous layer and are retained. The elution order is typically the reverse of that in RP-HPLC, with more polar compounds being more strongly retained.
-
Stationary Phase: A bare silica column is a common and effective choice for HILIC separations.
-
Mobile Phase: The mobile phase consists of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. Increasing the aqueous component (the strong solvent) decreases retention.
Experimental Protocol: HILIC Method
1. System and Column:
- System: UPLC/HPLC system.
- Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.
2. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0.
- Mobile Phase B (Organic): Acetonitrile.
3. Chromatographic Conditions:
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1 µL.
- Detection: UV at 254 nm.
- Gradient Program:
- 0.00 min: 95% B
- 5.00 min: 70% B
- 6.00 min: 70% B
- 6.10 min: 95% B
- 8.00 min: 95% B
Performance Comparison: RP-UPLC vs. HILIC
| Parameter | Reversed-Phase UPLC (Primary) | HILIC (Alternative) | Rationale & Insights |
| Retention Mechanism | Hydrophobic Interactions | Partitioning into aqueous layer on polar surface | Provides orthogonal (different) selectivity, useful for impurity profiling. |
| Stationary Phase | C18 (non-polar) | Bare Silica (polar) | C18 is robust and versatile for a wide range of compounds.[1] HILIC columns require careful equilibration.[3] |
| Typical Retention Time | Estimated 2-4 minutes | Estimated 3-5 minutes | RP method is generally faster to develop and run for this type of analyte. |
| Selectivity | Excellent for separating based on hydrophobicity. | Excellent for separating based on polarity/hydrophilicity. | Combining both methods provides a more complete purity profile. |
| Peak Shape | Excellent with pH control | Can be challenging; buffer choice is critical. | The basic amine can interact with the acidic silica surface in HILIC, requiring careful mobile phase optimization. |
| Sensitivity (MS) | Good | Potentially higher | The high organic content in HILIC mobile phases can enhance ESI-MS ionization efficiency.[6] |
Technology Comparison: UPLC vs. HPLC
For any new method development in a modern laboratory, the choice between UPLC and traditional HPLC is a key consideration. UPLC, which utilizes columns with sub-2 µm particles, operates at much higher pressures than HPLC.[7][8]
| Feature | UPLC (Ultra-Performance Liquid Chromatography) | HPLC (High-Performance Liquid Chromatography) |
| Particle Size | < 2 µm | 3 - 5 µm |
| Operating Pressure | Up to 15,000 psi | Up to 6,000 psi[7] |
| Analysis Time | Significantly Faster (e.g., 2-5 min) | Slower (e.g., 10-20 min)[9] |
| Resolution | Higher | Standard |
| Sensitivity | Higher due to sharper peaks[9] | Standard |
| Solvent Consumption | Lower | Higher |
Logical Relationship: UPLC vs. HPLC
Caption: Comparison of core principles between UPLC and HPLC.
Conclusion and Recommendations
For routine quality control and purity assessment of 4-bromo-1H-indazol-5-amine, a Reversed-Phase UPLC method on a C18 column with a low-pH, buffered mobile phase is the superior choice. It offers a combination of speed, high resolution, and robustness that is ideal for a pharmaceutical development environment. The shorter run times offered by UPLC technology significantly increase sample throughput and reduce solvent consumption, aligning with modern laboratory efficiency and sustainability goals.[9][10]
The alternative HILIC method should be considered a complementary, orthogonal technique. Its value lies in its different selectivity, making it a powerful tool for in-depth impurity profiling during forced degradation studies or when investigating out-of-specification results from the primary RP-UPLC method. By employing both techniques, researchers and drug development professionals can build a comprehensive and scientifically sound analytical package for this key intermediate, ensuring the highest standards of quality and safety.
References
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Pesek, J. J., Matyska, M. T. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International - Chromatography Online. [Link]
-
HPLC Vs UPLC - What's The Difference? ALWSCI. (2022-02-09). [Link]
-
Struggling with Polar Analytes? Meet HILIC: The "Reversed Reversed-Phase" Solution. (2026-01-26). [Link]
-
Jain, R., Gupta, V. K., Jadon, N., & Radhapyari, K. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]
-
HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
UPLC vs HPLC: what is the difference? Alispharm. [Link]
-
Rao, R. N., & Nagaraju, V. Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (2025-08-07). [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. (2018-05-01). [Link]
-
DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical. [Link]
-
Differences between HPLC and UPLC. Pharmaguideline. (2018-04-29). [Link]
-
Jia, L. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011-08-31). [Link]
-
Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025-08-05). [Link]
-
Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025-11-18). [Link]
-
Fanto, M. How to make a polar endcapped C18 column act more polar (HPLC)? ResearchGate. (2016-01-04). [Link]
-
Cichocki, A. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023-12-08). [Link]
-
Al-Qubaisi, A., Al-Alawi, A., Al-Hinai, M., & Al-Kindy, S. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. [Link]
-
Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. ResearchGate. [Link]
-
Making HILIC Work for You—Column Selection. LCGC International. [Link]
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. Enantiomeric Separation of New Chiral Azole Compounds. (2021-01-04). [Link]
-
Zhang, L., Zhang, W., & Zhang, Y. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Toribio, L., Magdaleno, I., Martín-Gómez, B., Martín, M. T., Valverde, S., & Ares, A. M. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022-12-23). [Link]
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 9. sepscience.com [sepscience.com]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
Comparison Guide: Validating Regiochemistry of Brominated Aminoindazoles
Executive Summary In medicinal chemistry, the aminoindazole scaffold is a "privileged structure," serving as the core for numerous kinase inhibitors and CNS-active agents. However, the introduction of bromine—a critical handle for subsequent cross-coupling (e.g., Suzuki-Miyaura)—presents a notorious regiochemical challenge. Electrophilic aromatic substitution (SEAr) on aminoindazoles often yields mixtures of 5-bromo and 6-bromo isomers that are indistinguishable by standard LC-MS and deceptively similar in 1D NMR.
This guide objectively compares three validation methodologies. It argues that while 1D NMR is the industry baseline, it is statistically prone to "false positives." 2D NMR (HMBC/NOESY) is presented as the scalable standard, while X-ray Crystallography remains the absolute, albeit lower-throughput, arbiter of truth.
Part 1: The Regioselectivity Challenge
The bromination of aminoindazoles is governed by the interplay between the directing effects of the amino group (strongly ortho/para directing) and the inherent electronics of the indazole bicycle.
-
The Mechanism: The reaction typically proceeds via an SEAr mechanism. In a 4- or 7-aminoindazole, the amino group activates the ring. However, the distinct tautomeric equilibrium of the indazole (1H vs. 2H) complicates the directing effects.
-
The Trap: Under standard conditions (NBS, DMF/MeCN), a 5-aminoindazole might be expected to brominate at C4 (ortho) or C6 (ortho). Steric hindrance usually blocks C4, favoring C6. However, electronic delocalization from the pyrazole ring often activates C5/C7, leading to unexpected 5-bromo/6-bromo mixtures or misassigned regiochemistry.
Mechanistic Pathway & Isomer Generation (Graphviz)
Figure 1: Divergent mechanistic pathways in SEAr bromination of aminoindazoles leading to regioisomeric mixtures.
Part 2: Comparative Analysis of Validation Methods
Method A: 1D Proton NMR ( H NMR)
The "Quick but Dangerous" Baseline
Most chemists rely on 1D NMR, looking for the presence of two singlets (indicating para substitution patterns) or specific coupling constants.
-
The Failure Mode: In many brominated indazoles, the protons at C4 and C7 (in a 5,6-substitution pattern) appear as singlets. Similarly, protons in a 4,5-substitution pattern may also appear as singlets or weak doublets if the coupling constant (
) is small. -
Ambiguity: The chemical shifts of H4 and H7 are often remarkably similar, and solvent effects (DMSO vs.
) can shift them arbitrarily, making assignment by chemical shift logic unreliable.
Method B: 2D NMR (HMBC & NOESY)
The Scalable Gold Standard
This method relies on "walking the ring" using Heteronuclear Multiple Bond Correlation (HMBC) to link protons to the distinct quaternary carbons of the pyrazole ring.
-
The Logic:
-
NOESY/ROESY: If the indazole nitrogen is alkylated (fixed tautomer), a NOE signal between the N-alkyl group and the C7-H proton definitively identifies the C7 position.
-
HMBC: The C3-H proton (on the pyrazole) typically shows a strong
correlation to the bridgehead carbon C9 (3a). This anchors the assignment. From C9, one can trace correlations to C4 or C7.
-
-
Performance: High reliability (>95%) if the molecule has distinct "anchor" protons (like C3-H).
Method C: X-ray Crystallography / Chemical Derivatization
The Absolute Truth
-
Small Molecule XRD: Provides an unambiguous 3D map of atom connectivity.
-
Chemical Proof: Synthesizing the target from a pre-functionalized precursor (e.g., cyclizing a brominated hydrazine derivative) where the bromine position is fixed before ring formation.
Part 3: Data Summary & Performance Matrix
| Feature | Method A: 1D NMR | Method B: 2D NMR (HMBC/NOESY) | Method C: X-ray Crystallography |
| Throughput | High (10 mins) | Medium (1-4 hours) | Low (Days to Weeks) |
| Sample Req. | < 2 mg | 5-20 mg | Single Crystal required |
| Confidence | Low (40-60%) | High (95%) | Absolute (100%) |
| Key Limitation | Signal overlap; ambiguous coupling | Requires "anchor" protons; tautomer averaging | Crystallization failure; lattice packing forces |
| Cost | $ |
Part 4: Recommended Validation Protocol
To ensure scientific integrity without the bottleneck of crystallography, the following Self-Validating NMR Protocol is recommended for all new brominated indazole scaffolds.
Step 1: Tautomer Fixation (Critical)
Why: In solution, 1H- and 2H-indazoles tautomerize rapidly, broadening Carbon-13 signals and averaging NOE signals.
-
Action: If the target is a free NH-indazole, perform a micro-scale N-methylation or use the N-protected intermediate for structural validation before deprotection.
Step 2: The "Anchor Point" Acquisition
Run the following suite on a 500 MHz (or higher) instrument:
-
1H NMR: 64 scans.
-
13C NMR: >1000 scans (essential for quaternary carbons).
-
1H-13C HSQC: To identify all protonated carbons.
-
1H-13C HMBC: Optimized for long-range coupling (8-10 Hz).
-
1H-15N HMBC (Optional but Powerful): If available, this distinguishes N1 from N2, providing a definitive anchor.
Step 3: The Connectivity Walk (Logic Flow)
-
Identify H-3 (pyrazole proton) via its unique chemical shift (typically 8.0–8.5 ppm).
-
In HMBC , find the correlation from H-3 to the bridgehead carbon C-3a (C9).
-
Look for the other proton that correlates to C-3a .
-
Scenario A: If the proton at the "bottom" of the benzene ring correlates to C-3a, that proton is H-4 .
-
Scenario B: If no benzene proton correlates strongly to C-3a (common due to 4-bond distance from H-7), look for correlations to C-7a (C8).
-
-
NOESY Check: If N-alkylated, the N-group will show a strong NOE only to H-7 . This is the "smoking gun" for assigning the benzene ring orientation.
Decision Tree for Regio-Assignment (Graphviz)
Figure 2: Logical decision tree for validating regiochemistry, prioritizing NMR methods before escalating to crystallography.
References
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: National Institutes of Health (PMC) URL:[Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Source: Journal of Organic Chemistry (ACS) URL:[Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Source: Royal Society of Chemistry (RSC Advances) URL:[Link]
-
Comparison of NMR and X-ray Crystallography. Source: Birkbeck, University of London (Crystallography Dept) URL:[Link]
-
1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Source: PubMed URL:[Link]
13C NMR Shifts of C4 and C5 in Bromo-Aminoindazoles: A Comparative Assignment Guide
This guide serves as a technical comparison and procedural manual for the structural assignment of C4 and C5 carbons in bromo-aminoindazoles . It is designed for medicinal chemists and spectroscopists who face the common challenge of distinguishing these regioisomers during scaffold synthesis.
Executive Summary
In the development of kinase inhibitors and Lenacapavir analogs, the bromo-aminoindazole scaffold is a privileged intermediate. However, the structural assignment of the C4 and C5 positions is notoriously deceptive. In the parent indazole, these carbons resonate within ~0.5 ppm of each other (~120 ppm). Introduction of bromine (Br) and amino (NH
This guide compares three assignment methodologies: Standard 1D-NMR , DFT-Prediction , and the recommended 2D-NMR Integrated Protocol .
Part 1: Mechanistic Insight & Theoretical Shifts
To accurately assign C4 and C5, one must understand the causality of the chemical shift changes. The "Additivity Principle" allows us to estimate the shifts of the di-substituted system based on mono-substituted benchmarks.
1. The Substituent Effects
-
Bromine (Br):
-
Ipso Effect (C-Br): Strong Shielding (-5 to -10 ppm) due to the "Heavy Atom Effect" (spin-orbit coupling).
-
Ortho Effect: Weak Deshielding (+1 to +3 ppm).
-
-
Amino (NH
):-
Ipso Effect (C-NH
): Strong Deshielding (+15 to +20 ppm) due to the electronegativity of Nitrogen. -
Ortho Effect: Strong Shielding (-10 to -15 ppm) due to electron donation (+M effect) into the ring.
-
2. Comparative Shift Table (DMSO-d
)
The following table contrasts the expected shifts for the two most common regioisomers against the parent scaffold.
| Compound | C4 Shift (ppm) | C5 Shift (ppm) | C4/C5 Δ (ppm) | Assignment Difficulty |
| Parent 1H-Indazole | 120.6 | 120.1 | ~0.5 | Critical (Overlapping) |
| 4-Bromo-5-Amino | ~108.0 | ~138.0 | ~30.0 | Low (Distinct) |
| 5-Bromo-4-Amino | ~138.0 | ~108.0 | ~30.0 | Low (Distinct) |
| 5-Bromo-1H-indazole | 122.5 | 113.0 | 9.5 | Moderate |
| 4-Amino-1H-indazole | 142.0 | 105.0 | 37.0 | Low |
Key Insight: When Br and NH
are ortho to each other (e.g., 4-Br, 5-NH), the effects reinforce.
C4 (Ipso-Br, Ortho-NH
): Both effects are Shielding . Expect a very upfield signal (<110 ppm).C5 (Ipso-NH
, Ortho-Br): Both effects are Deshielding . Expect a downfield signal (>135 ppm).
Part 2: Methodology Comparison
How should you validate your structure? We compare the standard approach against the recommended rigorous protocol.
| Feature | Method A: 1D-NMR Only | Method B: DFT Prediction | Method C: 2D-NMR (Recommended) |
| Accuracy | Low (<60%) | High (90%) | Definitive (100%) |
| Resolves Quaternary C? | No | Yes | Yes (via HMBC) |
| Cost/Time | Fast (10 min) | Slow (Computation time) | Moderate (2-4 hours) |
| Risk | High risk of regioisomer misassignment. | Depends on basis set (Br requires relativistic corrections).[1] | Self-validating. |
Part 3: Experimental Protocol (The "Product")
This protocol is the "product" you should adopt. It relies on Long-Range Heteronuclear Multiple Bond Correlation (HMBC) to "walk" around the ring, bypassing the silence of quaternary carbons.
Workflow Logic
-
1H-NMR: Identify the distinct singlets/doublets of H3, H6, and H7.
-
HSQC: Assign all protonated carbons (C3, C6, C7). Identify which carbons are quaternary (C3a, C7a, C4, C5).
-
HMBC (Key Step): Use H3 and H7 as "anchors" to identify C4 and C5.
Diagram: The Assignment Logic Flow
Caption: Logical workflow for distinguishing C4/C5 regioisomers using HMBC correlations from anchor protons H3 and H7.
Step-by-Step Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of compound in 0.6 mL DMSO-d
(preferred over CDCl for solubility and H-bonding stabilization). -
Ensure the sample is free of paramagnetic impurities (filter through cotton/Celite).
2. Acquisition Parameters (600 MHz equiv.):
-
1H NMR: 16 scans, d1=2s.
-
13C {1H}: 1024 scans (essential for quaternary Br-C detection).
-
gHMBCAD: Optimized for long-range coupling (
Hz). Set scans=32, increments=256.
3. Analysis of Correlations:
-
H3 (Pyrazolic Proton): Typically shows a strong
correlation to C3a and a weaker to C4 .-
Diagnostic: If the carbon correlating to H3 is at ~108 ppm , C4 is shielded (likely C-Br). If it is at ~138 ppm , C4 is deshielded (likely C-NH
).
-
-
H7 (Benzenoid Proton): Shows a strong
correlation to C5 .-
Diagnostic: If the carbon correlating to H7 is at ~138 ppm , C5 is deshielded (C-NH
).
-
Part 4: References & Validation
-
Fruchier, A. et al. (2016).[2] 13C NMR of indazoles. ResearchGate. Link
-
Provides the baseline data for parent indazole shifts.
-
-
Claramunt, R. M. et al. (2006). The tautomerism of indazoles in the solid state. Arkivoc. Link
-
Discusses N-H tautomerism effects on C3a/C7a shifts.
-
-
Gupton, B. F. et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules. Link
-
Experimental validation of highly substituted bromo-amino indazoles.
-
-
Standara, S. et al. (2015). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange/Review. Link
-
Details the heavy atom effect and computational corrections for Br-C shifts.
-
Sources
The Regioisomer Game: A Comparative Guide to Indazole SAR in Kinase Inhibition
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the indazole scaffold has emerged as a cornerstone.[1][2] Its prevalence in FDA-approved drugs such as Axitinib and Entrectinib is a testament to its privileged role in interacting with the hinge region of kinases.[3][4] However, the nuanced structure-activity relationships (SAR) of its various regioisomers are a critical, yet often fragmented, area of study. This guide provides an in-depth, objective comparison of indazole regioisomers in kinase inhibition, supported by experimental data and field-proven insights to empower your drug discovery endeavors.
The Indazole Scaffold: A Privileged Player in Kinase Inhibition
The indazole core, a bicyclic aromatic heterocycle, offers a unique combination of hydrogen bond donor and acceptor capabilities, making it an ideal pharmacophore for targeting the ATP-binding site of kinases.[3] The two nitrogen atoms of the pyrazole ring can engage in crucial hydrogen bond interactions with the kinase hinge region, a key determinant of inhibitor potency and selectivity. The benzene portion of the scaffold provides a platform for substitution, allowing for the fine-tuning of physicochemical properties and exploration of additional binding pockets.
1H- vs. 2H-Indazole: A Tale of Two Tautomers
The position of the nitrogen-bound hydrogen in the pyrazole ring gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally considered the more thermodynamically stable and predominant form.[1][3] This inherent stability often influences synthetic routes and the final composition of indazole-based compounds. However, both regioisomers have been successfully incorporated into potent kinase inhibitors, and their differential effects on inhibitory activity are a key aspect of SAR studies.
Key Differentiators and Their Implications:
-
Vectorial Display of Substituents: The N1 and N2 positions project substituents into different regions of the kinase active site. This can dramatically impact the ability of the inhibitor to access and interact with specific amino acid residues, leading to variations in potency and selectivity.
-
Hydrogen Bonding Potential: While both tautomers can act as hydrogen bond donors via the N-H group, the lone pair on the second nitrogen atom is oriented differently, influencing its potential as a hydrogen bond acceptor.
-
Physicochemical Properties: The difference in the electronic distribution between the two isomers can affect properties such as dipole moment, pKa, and lipophilicity, which in turn influence solubility, cell permeability, and metabolic stability.
Comparative Inhibitory Activity:
While a universal rule for the superiority of one regioisomer over the other does not exist, trends can be observed for specific kinase families. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 1H-indazole scaffold has been extensively and successfully utilized.[5]
| Kinase Target | Preferred Regioisomer | Rationale/Observations | Reference |
| ASK1 | 1H-Indazole | A series of potent ASK1 inhibitors were developed based on the 1H-indazole scaffold. | [6] |
| VEGFR-2 | 1H-Indazole | Many potent VEGFR-2 inhibitors, including Axitinib, feature the 1H-indazole core. | [4][7] |
| Pim Kinases | 1H-Indazole | Potent pan-Pim kinase inhibitors have been developed from a 3-(pyrazin-2-yl)-1H-indazole hit. | [8] |
| Tpl2 Kinase | 1H-Indazole | A high-throughput screen identified a 1H-indazole hit that was optimized into a potent inhibitor. | [9] |
| HPK1 | "Reverse" Indazole (2H) | In some cases, the 2H-indazole, referred to as a "reverse" indazole, showed improved potency. | [10] |
The Influence of Substituent Position on the Indazole Ring
Beyond the N1/N2 isomerization, the position of substituents on the benzene ring (positions 4, 5, 6, and 7) plays a crucial role in determining kinase inhibitory activity. These substituents can engage in additional interactions with the kinase active site, improve physicochemical properties, and modulate the overall conformation of the inhibitor.
indazole [label=<

Positional SAR Insights:
-
Position 3: This position is often a key attachment point for larger substituents that extend into the ribose-binding pocket or solvent-exposed region of the ATP-binding site. Modifications at this position can significantly impact potency and selectivity.
-
Position 4: Substituents at this position can influence the orientation of the indazole core within the active site. Depending on the kinase, bulky groups at this position may lead to steric clashes.
-
Position 5: This position is frequently modified to enhance interactions with the solvent-exposed region. The introduction of solubilizing groups or moieties that can form additional hydrogen bonds is a common strategy. For Tpl2 kinase inhibitors, modifications at the C5 position were crucial for improving potency.[9]
-
Position 6: Similar to position 5, this position is often solvent-exposed and provides an opportunity to introduce groups that can improve pharmacokinetic properties or engage in further interactions with the protein surface.
-
Position 7: Substituents at this position are in close proximity to the N1 position and can influence its chemical environment and the overall conformation of the inhibitor.
| Kinase Target | Favorable Substitution Position | Impact on Activity | Reference |
| FGFR1 | 6-position | Substitution with a 3-methoxyphenyl group at the 6-position of a 1H-indazol-3-amine scaffold was a key finding for potent inhibition. | [11] |
| PLK4 | Para- and meta-positions on a phenyl ring attached to the indazole | Substitutions on an exposed benzene moiety did not enhance activity, suggesting a confined binding pocket. | [4] |
| VEGFR-2 | Varies | Different substitution patterns on the indazole ring have yielded potent inhibitors, indicating flexibility in this region. | [2] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To enable a direct and reliable comparison of indazole regioisomers, a robust in vitro kinase inhibition assay is essential. The following is a generalized, step-by-step protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indazole regioisomers in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a kinase solution in assay buffer.
-
Prepare a substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Add the kinase solution to the wells containing the test compounds and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Data Acquisition: After a brief incubation with the detection reagent (e.g., 10 minutes), measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each indazole regioisomer.
-
This self-validating system, with appropriate controls, allows for the precise determination of the inhibitory potency of each compound, forming the basis for a robust SAR comparison.
Conclusion
The strategic selection of indazole regioisomers is a critical element in the design of potent and selective kinase inhibitors. While the 1H-indazole scaffold is more prevalent and often serves as a reliable starting point, the exploration of 2H-indazoles and the systematic variation of substituents on the benzene ring can unlock novel SAR and lead to the discovery of superior drug candidates. By understanding the subtle yet significant differences between these regioisomers and employing rigorous experimental validation, researchers can more effectively navigate the complex but rewarding path of kinase inhibitor development.
References
-
Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. PubMed. [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]
-
Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. PMC. [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
-
Identification of Potent Reverse Indazole Inhibitors for HPK1. PMC. [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]
-
Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of a 2H‐indazole‐derived library using the one‐pot–one‐step... ResearchGate. [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers. [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [Link]
-
Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]
-
Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. PubMed. [Link]
-
Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. [Link]
-
Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PMC. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric replacements for 4-bromo-1H-indazol-5-amine
Optimizing the Indazole Scaffold: A Comparative Guide to Bioisosteric Replacements for 4-bromo-1H-indazol-5-amine
Executive Summary & Strategic Rationale
The molecule 4-bromo-1H-indazol-5-amine represents a "privileged scaffold" in kinase inhibitor discovery. The indazole core mimics the adenine ring of ATP, allowing for effective hinge binding, while the 5-amino group often serves as a vector for solubilizing tails or interaction with the gatekeeper residue.
However, the 4-bromo substituent is the critical liability and opportunity. While it provides necessary steric bulk to fill hydrophobic pockets (often the "gatekeeper" pocket in kinases like FGFR, VEGFR, or PLK4) or induce a twisted conformation, it presents challenges:
-
Molecular Weight/Lipophilicity: Bromine adds significant mass (79.9 Da) and lipophilicity (
value), potentially hurting ligand efficiency (LE). -
Chemical Reactivity: The C-Br bond is a metabolic soft spot (oxidative insertion) and a reactive handle that may cause off-target toxicity if not properly sequestered.
This guide objectively compares bioisosteric replacements for the 4-bromo motif, focusing on maintaining the critical steric occupancy while optimizing physicochemical properties (LogP, tPSA) and metabolic stability.
Comparative Analysis of Bioisosteric Replacements
The following table contrasts the 4-bromo baseline against four strategic replacements. Data is synthesized from structure-activity relationship (SAR) trends in kinase literature (e.g., Akt, PLK4, and BCR-ABL inhibitor optimization).
| Feature | 4-Br (Baseline) | 4-Cl (Chloro) | 4-CH | 4-CF | 4-Cyclopropyl |
| Steric Radius (Å) | 1.95 | 1.80 | 2.00 | 2.20 | ~2.75 (Planar) |
| Electronic Effect ( | +0.23 (EWG) | +0.23 (EWG) | -0.17 (EDG) | +0.54 (Strong EWG) | -0.21 (Weak EDG) |
| Lipophilicity ( | Reference | -0.15 (Lower) | -0.20 (Lower) | +0.50 (Higher) | +0.10 (Similar) |
| Halogen Bond Capability | High (Sigma-hole) | Moderate | None | Low (F is poor acceptor) | None |
| Metabolic Liability | Oxidative insertion | Low | Benzylic oxidation risk | Very Low (Metabolically blocked) | Low |
| Primary Application | Hinge/Gatekeeper Fit | Ligand Efficiency | Solubility/Toxicity | Potency/Metabolic Stability | Shape/Selectivity |
Deep Dive: Performance Analysis
1. The Conservative Choice: 4-Chloro-1H-indazol-5-amine
-
Mechanism: Chlorine offers a tighter steric fit than bromine while maintaining the electron-withdrawing nature that reduces the pKa of the 5-amine (making it less likely to be protonated and trapped in lysosomes).
-
Verdict: Use when the 4-Br fits the pocket loosely. If the 4-Br is tight, Cl will reduce potency due to loss of Van der Waals contact.
2. The Metabolic Shield: 4-Trifluoromethyl-1H-indazol-5-amine
-
Mechanism: The -CF
group is a bioisostere for large halogens but prevents metabolic attack. It significantly increases lipophilicity, which can improve membrane permeability but may lower solubility. -
Verdict: Excellent for "late-stage" optimization to block metabolic soft spots, provided the binding pocket can accommodate the larger volume of the CF
rotor.
3. The Shape Modulator: 4-Cyclopropyl-1H-indazol-5-amine
-
Mechanism: Cyclopropyl is a non-classical isostere. It provides steric bulk similar to bromine but projects differently in 3D space (oblate spheroid vs. sphere). It is electron-donating, which increases the basicity of the 5-amine.
-
Verdict: Use to induce selectivity. The unique shape often clashes with non-target isoforms (e.g., selectivity of Akt vs. PKA).
Decision Logic for Scaffold Optimization
The following decision tree illustrates the logical flow for selecting the correct replacement based on your lead compound's failure mode.
Figure 1: Strategic Decision Tree for optimizing the 4-position of the indazole scaffold based on specific ADME/Tox liabilities.
Experimental Protocol: Synthesis of 4-Substituted Variants
To validate these bioisosteres, you cannot rely on commercial catalogs for every derivative. The following protocol describes a robust "De Novo Ring Formation" strategy. This is superior to direct halogenation of the indazole, which often yields mixtures of 3-, 5-, and 7-isomers.
Objective:
Synthesize 4-substituted-1H-indazol-5-amines from 2-fluoro-3-substituted-benzaldehydes.
Reagents:
-
Starting Material: 3-bromo-2,6-difluorobenzaldehyde (for 4-Br) or corresponding 3-substituted analog.
-
Hydrazine Monohydrate (N
H ·H O) -
Solvent: THF or Dioxane.
-
Base: K
CO or Cs CO .
Step-by-Step Workflow:
-
Nucleophilic Aromatic Substitution (S
Ar) with Hydrazine:-
Setup: Dissolve 1.0 eq of 3-substituted-2,6-difluorobenzaldehyde in THF (0.5 M).
-
Addition: Add 1.2 eq of Hydrazine Monohydrate dropwise at 0°C.
-
Reaction: Allow to warm to RT. The hydrazine attacks the aldehyde to form the hydrazone, followed by intramolecular S
Ar at the 2-fluoro position. -
Critical Control Point:Temperature. If the reaction is heated too quickly (>80°C), a Wolff-Kishner reduction may occur, converting the aldehyde to a methyl group instead of cyclizing. Keep T < 60°C for the cyclization step.
-
-
Nitration (Introduction of the 5-Amine precursor):
-
Note: If the starting material did not have the nitrogen source, post-cyclization nitration is required.
-
Protocol: Dissolve the 4-substituted indazole in conc. H
SO at 0°C. Add 1.05 eq of KNO portion-wise. -
Regioselectivity:[1] The 4-substituent (Br/Cl/Me) directs the incoming nitro group. For 4-Br-indazole, nitration heavily favors the 5-position (ortho to the Br, para to the N1).
-
-
Reduction to Amine:
-
Method: Fe/NH
Cl in EtOH/H O (standard Bechamp reduction) or H /Pd-C (if the 4-substituent is not a halogen). -
For 4-Br/4-Cl variants: Do NOT use catalytic hydrogenation (Pd/C), as this will dehalogenate the ring. Use Stannous Chloride (SnCl
) or Iron powder reduction to preserve the halogen.
-
Synthesis Validation Diagram
Figure 2: Validated synthetic route for accessing 4-substituted-5-aminoindazoles while preserving halogen substituents.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. [Link] (Demonstrates the SAR of gatekeeper residues).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Gilead Sciences. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[2][3][4] ChemRxiv. [Link] (Provides critical process chemistry data for indazole halogenation).
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 4-Bromo-1H-indazol-5-amine
Part 1: Core Directive
The Golden Rule of Disposal: 4-Bromo-1H-indazol-5-amine must be classified and treated strictly as Halogenated Organic Waste .[1][2][3] Under no circumstances should this compound enter non-halogenated solvent streams or municipal water systems.
Effective disposal of this compound requires navigating two chemical functionalities: the halogen (bromine) , which mandates high-temperature incineration to prevent dioxin formation, and the primary amine , which presents reactivity risks with oxidizers and nitrosating agents. This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and EPA guidelines.
Part 2: Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity and associated risks.[4] This compound is a functionalized indazole intermediate often used in kinase inhibitor development.
| Parameter | Technical Specification |
| Chemical Name | 4-Bromo-1H-indazol-5-amine |
| CAS Number | 1781483-33-7 (Verify specific isomer; isomers like 6-bromo- exist) |
| Molecular Formula | C₇H₆BrN₃ |
| Waste Stream | Halogenated Organic (High BTU Incineration) |
| GHS Hazards | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) |
| Key Reactivity | Incompatible with strong oxidizing agents and nitrous acid (risk of unstable diazonium salts).[1][2][3] |
Part 3: Strategic Waste Categorization
The "Why" Behind Segregation
You must segregate this waste from non-halogenated solvents (e.g., acetone, methanol).
-
Cost & Compliance: Disposal facilities use different incineration protocols for halogens. Mixing a small amount of brominated waste into a non-halogenated drum reclassifies the entire drum as halogenated, tripling disposal costs.
-
Environmental Safety: Improper combustion of brominated compounds can release hydrogen bromide (HBr) and brominated dioxins. Specialized scrubbers are required during incineration.
Decision Logic: The Disposal Flowchart
The following diagram illustrates the decision-making process for disposing of 4-bromo-1H-indazol-5-amine in various physical states.
Figure 1: Decision matrix for segregating 4-bromo-1H-indazol-5-amine based on physical state. Note the strict separation of liquid waste into the Halogenated stream.
Part 4: Step-by-Step Disposal Protocols
Scenario A: Pure Solid Waste (Expired or Excess Stock)
Best for: Vials of pure powder or scraped filter cakes.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass shipping container.[1][3]
-
Transfer: Transfer the solid carefully inside a fume hood to avoid dust generation (inhalation hazard).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: Write "4-Bromo-1H-indazol-5-amine" (do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Storage: Store in the "Solid Waste" satellite accumulation area. Do not dissolve in solvent solely for disposal unless required by your specific facility's policy.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Best for: HPLC waste, reaction filtrates, or dissolved samples.
-
Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., hydrogen peroxide, permanganate). If oxidizers are present, they must be quenched before adding to the waste carboy.
-
Segregation: Locate the Halogenated Waste carboy (often red-tagged or distinctively labeled).[1][3]
-
Critical: Never pour this into the "Non-Halogenated" or "Aqueous" waste streams.
-
-
Transfer: Pour using a funnel in a fume hood.
-
Log It: Update the waste log attached to the carboy. Enter the approximate volume and the name of the compound.
Scenario C: Contaminated Debris
Best for: Syringes, gloves, paper towels, and weighing boats.
-
Sharps: If the compound is in a syringe or on a needle, place the entire unit into a Red Biohazard/Sharps Container labeled for "Chemical Contamination".
-
Soft Debris: Gloves and wipes should be placed in a clear hazardous waste bag (or a bucket lined with one).
-
Sealing: When full, seal the bag with tape and attach a waste tag listing "Trace Halogenated Organics."
Part 5: Safety & Incompatibility
Personal Protective Equipment (PPE)
Treat this compound as a potential skin sensitizer and respiratory irritant.
-
Gloves: Nitrile (0.11 mm minimum thickness). Double gloving recommended if handling solutions.
-
Respiratory: Work in a certified chemical fume hood. If dust formation is uncontrolled, use an N95 or P100 respirator.
-
Eyes: Chemical splash goggles (safety glasses are insufficient for liquid transfers).
Critical Incompatibilities
-
Strong Oxidizers: Reaction with the amine group can be exothermic and generate toxic nitrogen oxide gases.
-
Nitrous Acid/Nitrites: Reaction with the primary amine will form a diazonium salt. In the absence of stabilizing counter-ions, these can be explosive or decompose rapidly. Never dispose of this compound in a waste container known to contain acidic nitrite solutions.
References
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Halogenated Solvents. Retrieved from [Link]
Sources
Personal protective equipment for handling 1H-Indazol-5-amine, 4-bromo-
Executive Safety Summary
Status: HIGH POTENCY PRECAUTION REQUIRED Signal Word: DANGER
As a Senior Application Scientist, I prioritize the "Universal Precautions" approach for research chemicals like 4-bromo-1H-indazol-5-amine. While specific toxicological data for this exact isomer is limited, its structural analogs (halogenated aminoindazoles) are frequently classified as Acute Toxicants (Oral) and Irritants .
The presence of the bromine atom at the C4 position increases the compound's lipophilicity compared to the parent indazole, potentially enhancing dermal absorption. Furthermore, the primary amine group poses a risk of respiratory sensitization.
Primary Hazard Statements (Derived from Analogs):
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just to meet regulations, but to create a self-validating safety system. If any barrier fails (e.g., glove discoloration), the protocol requires immediate cessation of work.
| PPE Category | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil, High Dexterity)2. Outer: Nitrile or Neoprene (5-8 mil, Long Cuff) | Why: Halogenated aromatics can permeate standard latex. The double layer creates a "breakthrough buffer." If the outer glove is compromised, the inner glove protects during doffing. |
| Respiratory | Engineering Control First: Certified Chemical Fume Hood.Secondary: N95 or P100 Respirator (if hood work is impossible). | Why: As a solid powder, the primary vector is inhalation of airborne particulates. The amine functionality can sensitize the respiratory tract, leading to long-term allergic responses. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient for powders. | Why: Powders are non-laminar; air currents can carry particles around the sides of standard glasses. Goggles seal the ocular cavity from chemical dust. |
| Body | Tyvek® Lab Coat (or similar non-woven)+ Closed-toe chemical-resistant shoes. | Why: Cotton lab coats can trap particulates in the weave, creating a secondary exposure source later. Non-woven fabrics shed particles effectively. |
Operational Workflow: From Storage to Solution
Handling potent solids requires a "Chain of Custody" approach to containment. The following diagram illustrates the critical decision nodes and workflow for safe handling.
Workflow Visualization
Figure 1: Decision logic and operational workflow for handling 4-bromo-1H-indazol-5-amine. Note the critical stop-point if engineering controls (fume hood) are absent.
Detailed Protocol Steps
-
Static Control (Critical): Brominated organic solids are often static-prone. Use an anti-static gun or polonium strip inside the balance chamber. Why? Static discharge can cause the powder to "jump" off the spatula, resulting in invisible contamination of the benchtop.
-
Solubilization: Dissolve the solid in the reaction solvent (e.g., DMSO, DMF) as early as possible.
-
Insight: Once in solution, the inhalation risk drops to near zero, shifting the risk profile to dermal absorption (solvent-carrier effect).
-
-
Decontamination: After weighing, wipe the balance area with a soap/water solution followed by ethanol.
-
Why? Ethanol alone may fixate certain proteins or spread organic salts; the surfactant (soap) lifts the particles first.
-
Emergency Response & Spill Management
In the event of a spill, reaction time is critical.
-
Inhalation: Move immediately to fresh air. If breathing is difficult, 911/Emergency Services are mandatory due to potential delayed pulmonary edema from amine inhalation.
-
Skin Contact:
-
Spill Cleanup (Powder):
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel (solvent or water) to dampen.
-
Scoop up damp material and place in a wide-mouth hazardous waste jar.
-
Disposal Logistics
Proper disposal ensures regulatory compliance and environmental stewardship.
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Chemical Waste | "Solid Waste: 4-Bromo-1H-indazol-5-amine. Toxic. Irritant." |
| Liquid Waste | Halogenated Organic | "Halogenated Solvents + 4-Bromo-1H-indazol-5-amine." |
| Contaminated Sharps | Bio/Chem Hazard | Standard Red Sharps Container. |
Critical Note: Because this molecule contains Bromine , it must be segregated into the Halogenated waste stream. Mixing halogenated compounds with non-halogenated solvents can incur significant fines from waste disposal vendors due to the higher cost of incineration for halogens.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
-
PubChem. Compound Summary: 4-Bromo-1H-indazol-5-amine. National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
